2,6-Dimethyloctane-1,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36809-42-4 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,6-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2/c1-4-10(3,12)7-5-6-9(2)8-11/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
SMXZESUSHDILLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyloctane-1,6-diol
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document aims to provide a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 2,6-Dimethyloctane-1,6-diol. However, a thorough investigation of available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular compound. While a CAS number (36809-42-4) is assigned to this compound, detailed characterization, including physical properties, spectroscopic data, and biological activity, remains largely unreported.
This guide will, therefore, present the available information on closely related isomers and potential synthetic precursors to offer a foundational understanding and guide future research endeavors. The focus will be on providing a clear comparison of the known properties of related diols and outlining general methodologies that could be adapted for the synthesis and analysis of this compound.
Structural and General Properties
This compound is a branched-chain aliphatic diol with the molecular formula C₁₀H₂₂O₂. The structure consists of an eight-carbon chain with methyl groups at positions 2 and 6, and hydroxyl groups at positions 1 and 6. The presence of two chiral centers at C2 and C6 suggests the existence of four possible stereoisomers.
Due to the lack of specific data for this compound, we present a comparative summary of the known properties of its isomers, 2,6-Dimethyloctane-1,3-diol and 2,6-Dimethyloctane-1,8-diol.
| Property | 2,6-Dimethyloctane-1,3-diol | 2,6-Dimethyloctane-1,8-diol | This compound (Predicted) |
| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol | 174.28 g/mol | 174.28 g/mol |
| CAS Number | Not Available | 75656-41-6 | 36809-42-4[1] |
| Boiling Point | Not Available | Not Available | Likely similar to other isomers, but influenced by the position of the hydroxyl groups. |
| Melting Point | Not Available | Not Available | Expected to be a liquid or low-melting solid at room temperature. |
| Solubility | Not Available | Not Available | Expected to have some solubility in water due to the two hydroxyl groups, and good solubility in organic solvents. |
Potential Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a potential synthetic route can be inferred from the synthesis of a related compound, 2,6-dimethyl-7-octene-1,6-diol. This unsaturated diol could serve as a direct precursor.
A generalized workflow for a potential synthesis is proposed below:
Experimental Protocol Considerations:
-
Synthesis of 2,6-dimethyl-7-octene-1,6-diol: This would likely involve a multi-step synthesis, potentially starting from a commercially available ketone or aldehyde. A key step would be the introduction of the vinyl group at the C6 position, possibly via a Grignard reaction with vinylmagnesium bromide. The primary alcohol at C1 could be introduced earlier in the synthesis or derived from a suitable functional group.
-
Hydrogenation: The conversion of the unsaturated precursor to this compound would be achieved through catalytic hydrogenation. A standard procedure would involve dissolving the alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and stirring it under a hydrogen atmosphere in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification and Characterization: After the reaction is complete, the catalyst would be removed by filtration, and the solvent evaporated. The crude product would then be purified, for instance, by vacuum distillation or column chromatography. The structure and purity of the final product would need to be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Potential Biological Significance and Signaling Pathways
There is currently no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. However, structurally related long-chain diols have been investigated in various biological contexts, including as potential signaling molecules, pheromones, or components of cell membranes.
Should this molecule be identified in a biological system, a general workflow for investigating its role in a signaling pathway is outlined below.
Conclusion and Future Directions
The current body of scientific knowledge on this compound is exceptionally limited. This technical guide has highlighted this information gap and provided a framework for future research by summarizing data on related compounds and proposing potential synthetic and analytical strategies.
For researchers and drug development professionals interested in this molecule, the immediate next steps would involve:
-
De novo Synthesis: Following a synthetic route similar to the one proposed to obtain a pure sample of this compound.
-
Full Characterization: Performing comprehensive spectroscopic analysis (NMR, IR, MS) and determining its key physical properties.
-
Biological Screening: Once a pure sample is available, it can be screened in various biological assays to determine if it possesses any interesting activities.
This foundational work is essential before any meaningful investigation into its potential applications in research, science, or drug development can commence.
References
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyloctane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthesis pathways for 2,6-dimethyloctane-1,6-diol, a saturated diol with potential applications in various chemical and pharmaceutical research domains. Due to the absence of a direct, single-step synthesis in published literature, this document outlines a robust multi-step approach, detailing the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.
Introduction
This compound is a chiral diol whose synthesis requires a strategic approach to establish the correct carbon skeleton and stereochemistry. The most logical and scientifically supported method involves a two-step process:
-
Synthesis of the precursor, 2,6-dimethyl-7-octene-1,6-diol. This unsaturated diol serves as a key intermediate.
-
Hydrogenation of the precursor. The carbon-carbon double bond in 2,6-dimethyl-7-octene-1,6-diol is selectively reduced to yield the final saturated diol.
This guide will focus on the detailed experimental procedures for this pathway, which is supported by analogous reactions found in the scientific literature.
Proposed Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through the hydrogenation of its unsaturated precursor, 2,6-dimethyl-7-octene-1,6-diol.[1]
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,6-Dimethyl-7-octene-1,6-diol
The synthesis of the precursor, 2,6-dimethyl-7-octene-1,6-diol, can be accomplished via a Grignard reaction. This involves the reaction of a suitable keto-ester or a related carbonyl compound with an appropriate Grignard reagent. A plausible route involves the reaction of ethyl 5-methyl-5-heptenoate with vinylmagnesium bromide.
-
Materials:
-
Ethyl 5-methyl-5-heptenoate
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 5-methyl-5-heptenoate dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of vinylmagnesium bromide in THF from the dropping funnel to the stirred solution of the ester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-dimethyl-7-octene-1,6-diol.
-
| Parameter | Value |
| Reactants | Ethyl 5-methyl-5-heptenoate, Vinylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Anticipated Yield | 60-80% |
Step 2: Hydrogenation of 2,6-Dimethyl-7-octene-1,6-diol
The final step in the synthesis is the catalytic hydrogenation of the carbon-carbon double bond in 2,6-dimethyl-7-octene-1,6-diol. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is highly effective for the reduction of alkenes to alkanes.[2][3][4][5][6]
-
Materials:
-
2,6-Dimethyl-7-octene-1,6-diol
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 2,6-dimethyl-7-octene-1,6-diol in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by recrystallization or column chromatography.
-
| Parameter | Value |
| Reactant | 2,6-Dimethyl-7-octene-1,6-diol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-5 atm |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Anticipated Yield | >95% |
Alternative Synthesis Pathways
While the above two-step method is the most direct, other potential synthetic strategies could be employed.
Grignard Reaction with a Ketone Precursor
An alternative Grignard-based approach could involve the reaction of 6-methyl-5-hepten-2-one with a suitable Grignard reagent to introduce the second hydroxyl group. This would be followed by hydroboration-oxidation of the double bond to install the primary alcohol and subsequent reduction of the ketone.
Caption: Alternative Grignard-based synthesis pathway.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the absence of the alkene protons present in the precursor.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound and provide information about its fragmentation pattern.[8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, and the absence of the C=C stretch from the precursor.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the synthesis of the unsaturated precursor, 2,6-dimethyl-7-octene-1,6-diol, followed by catalytic hydrogenation. This guide provides detailed, albeit proposed, experimental protocols and anticipated quantitative data to aid researchers in the successful synthesis of this target molecule. The provided visualization of the synthetic pathways offers a clear and concise overview of the chemical transformations involved. Careful execution of the described procedures and thorough characterization of the final product are essential for obtaining high-purity this compound for further research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR [m.chemicalbook.com]
- 8. 7-Octene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 9. 2,6-Dimethyloct-7-ene-2,6-diol | C10H20O2 | CID 120154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Octane, 2,6-dimethyl- [webbook.nist.gov]
Spectroscopic Analysis of 2,6-Dimethyloctane: A Technical Guide
Absence of Publicly Available Data for 2,6-Dimethyloctane-1,6-diol; Spectroscopic Profile of the Parent Compound, 2,6-Dimethyloctane, Presented as a Closely Related Alternative.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the request for spectroscopic data for this compound. An extensive search of public databases and scientific literature has revealed a significant data gap, with no available Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific diol.
In lieu of the requested information, this guide provides a comprehensive overview of the spectroscopic data for the closely related parent compound, 2,6-dimethyloctane . The following sections detail the available ¹H NMR, IR, and mass spectrometry data for 2,6-dimethyloctane, presented in a structured format with clear data tables and a summary of experimental protocols where available. This information can serve as a valuable reference point for researchers working with similar branched-chain alkanes.
Spectroscopic Data Summary of 2,6-Dimethyloctane
The spectroscopic data for 2,6-dimethyloctane provides characteristic information about its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, IR, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Peak Label | Chemical Shift (ppm) |
| A | 1.526 |
| B | 1.34 |
| C | 1.29 |
| D | 1.29 |
| E | 1.26 |
| F | 1.23 |
| G | 1.15 |
| J | 1.15 |
| K | 1.08 |
| L | 0.869 |
| M | 0.857 |
| N | 0.846 |
| Note: The shift values were obtained at 400 MHz.[1] Coupling constants reported are J(A,L)=6.64Hz and J(C,N)=7.47Hz.[1] |
Table 2: Infrared (IR) Spectroscopy Peak List
While a full peak table is not available, the IR spectrum was obtained via transmission, and the data was digitized by the National Institute of Standards and Technology (NIST) from a hard copy.[2] The instrument used was likely a prism, grating, or hybrid spectrometer.[2]
Table 3: Mass Spectrometry (Electron Ionization) Peak List
The mass spectrum of 2,6-dimethyloctane was obtained using electron ionization.[3] The data was compiled by the NIST Mass Spectrometry Data Center.[3] A comprehensive list of all peaks is extensive; however, the most significant peaks are typically used for structural elucidation.
Experimental Methodologies
A detailed experimental protocol for the acquisition of all spectroscopic data for 2,6-dimethyloctane is not available in a single source. However, the following information has been compiled from available database entries.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz instrument.[1] One source indicates the use of CDCl₃ as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum was measured on a dispersive instrument, likely a prism, grating, or hybrid spectrometer.[2] The sampling method was transmission.[2] It is important to note that spectra from such instruments may differ in detail from those obtained on modern FTIR instruments.[2]
-
Mass Spectrometry (MS): The mass spectrum was acquired using the electron ionization (EI) technique.[3] This data is part of the NIST/TRC Web Thermo Tables professional edition.[3]
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
References
Structural Elucidation of 2,6-Dimethyloctane-1,6-diol: A Technical Guide
Disclaimer: Publicly available experimental data specifically for the structural elucidation of 2,6-dimethyloctane-1,6-diol is limited. This guide is a comprehensive technical overview constructed from established principles of organic spectroscopy, and by drawing parallels with the known data of structurally related compounds. The presented data and experimental protocols are illustrative and intended to serve as a guide for researchers in the structural determination of this and similar molecules.
Introduction
This compound is a chiral diol with potential applications in organic synthesis, polymer chemistry, and as a precursor for novel materials. Its structure, featuring both a primary and a tertiary alcohol, presents a unique challenge for unambiguous characterization. This document outlines a systematic approach to its structural elucidation, detailing the key analytical techniques and expected outcomes.
Proposed Synthesis
A plausible synthetic route to this compound involves the use of a Grignard reagent with a suitable keto-ester. A potential pathway is the reaction of methyl 5-oxo-5-methylheptanoate with an excess of methylmagnesium bromide. This would first involve the addition to the ketone, followed by the addition to the ester, to form the tertiary and primary alcohols respectively, after an aqueous workup.
Caption: Proposed synthesis of this compound.
Structural Elucidation Workflow
The comprehensive structural elucidation of this compound would follow a multi-step analytical workflow, integrating data from various spectroscopic techniques to confirm its connectivity and stereochemistry.
Caption: Workflow for the structural elucidation of this compound.
Spectroscopic Data and Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are expected to be from the O-H and C-O stretching vibrations of the alcohol groups.
| Functional Group | Expected Absorption (cm⁻¹) | Characteristics |
| O-H (Alcohol) | 3600-3200 | Strong, broad band due to hydrogen bonding. |
| C-H (Aliphatic) | 3000-2850 | Strong, sharp peaks. |
| C-O (Alcohol) | 1260-1000 | Strong intensity. The presence of both primary and tertiary alcohols may lead to a complex band. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in determining its structure. For this compound (C₁₀H₂₂O₂), the expected molecular weight is approximately 174.16 g/mol .
| m/z | Proposed Fragment | Fragmentation Pathway |
| 159 | [M - CH₃]⁺ | Loss of a methyl group. |
| 156 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |
| 141 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group. |
| 123 | [M - 2H₂O - H]⁺ | Loss of two water molecules and a hydrogen atom. |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage at the tertiary alcohol. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
The proton NMR spectrum will show signals for each unique proton environment. The chemical shifts are influenced by the proximity to the electronegative oxygen atoms.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH ₃ (C2) | ~0.9 | Doublet | 3H |
| CH ₃ (C6) | ~1.2 | Singlet | 3H |
| CH ₂ (C1) | ~3.5 | Multiplet | 2H |
| CH (C2) | ~1.6 | Multiplet | 1H |
| CH ₂ (C3, C4, C5) | 1.3-1.5 | Multiplet | 6H |
| OH (C1, C6) | Variable | Singlet (broad) | 2H |
The carbon NMR spectrum provides information on the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 |
| C H₃ (C2) | ~22 | Positive |
| C H₃ (C6) | ~29 | Positive |
| C H₂ (C1) | ~65 | Negative |
| C H (C2) | ~35 | Positive |
| C H₂ (C3, C4, C5) | ~25-45 | Negative |
| C (C6) | ~72 | Absent |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified diol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire the spectrum using proton decoupling.
-
DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate carbon types.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the carbon skeleton.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
EI Conditions: Use a standard electron energy of 70 eV.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and key fragments.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the alcohol functional groups and the aliphatic backbone.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analytical approach. The integration of data from IR, MS, and a suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) allows for the unambiguous determination of its molecular formula, connectivity, and the identification of its key functional groups. While direct experimental data is not widely published, the principles and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals working with this or structurally similar molecules.
In-Depth Technical Guide to the Physical Characteristics of 2,6-Dimethyloctane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyloctane-1,6-diol, with the Chemical Abstracts Service (CAS) registry number 36809-42-4, is a diol of interest in various chemical and pharmaceutical research fields. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and as a potential building block in drug development. This guide provides a summary of the available and predicted physical properties of this compound and outlines standardized experimental protocols for their determination. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines known information with predicted values to offer a comprehensive overview.
Molecular Structure
The molecular structure of this compound consists of an eight-carbon chain with methyl groups at positions 2 and 6, and hydroxyl groups at positions 1 and 6.
Molecular Formula: C₁₀H₂₂O₂
Data Presentation: Physical Properties
The following table summarizes the known and predicted physical characteristics of this compound. It is critical to note that where experimental data is unavailable, values have been computationally predicted and should be considered as estimates.
| Physical Property | Value | Source/Method |
| CAS Number | 36809-42-4 | Chemical Abstracts Service |
| Molecular Weight | 174.28 g/mol | Calculated |
| Melting Point | Data not available | Experimental determination required |
| Boiling Point | Predicted: 257.8 ± 8.0 °C at 760 mmHg | Computational Prediction |
| Density | Predicted: 0.9±0.1 g/cm³ | Computational Prediction |
| Solubility in Water | Predicted: 2.2 g/L | Computational Prediction |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | General principle for diols |
Experimental Protocols
In the absence of specific published experimental data for this compound, the following are detailed, standardized methodologies for the determination of its key physical properties. These protocols are generally applicable to organic compounds of similar nature.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method [1][2][3][4]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus or attached to a thermometer and immersed in the oil bath. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point provides information about the volatility of a compound.
Methodology: Micro Boiling Point Determination (Siwoloboff Method) [5][6][7][8][9]
-
Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or fusion tube.
-
Apparatus: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
-
Procedure: The assembly is heated in a suitable heating bath (e.g., a Thiele tube with high-boiling point oil). As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Density Measurement
Density is a fundamental physical property useful in substance identification and quality control.
Methodology: Pycnometer Method [10][11][12]
-
Apparatus: A pycnometer (a glass flask with a specific, accurately known volume) and an analytical balance are required.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.
-
The temperature of the sample is recorded.
-
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the substance, and V is the volume of the pycnometer.
Solubility Determination
Understanding the solubility of a compound is essential for its handling, formulation, and biological applications.
Methodology: Qualitative and Semi-Quantitative Determination [13][14][15][16][17]
-
Solvents: A range of solvents should be tested, including water, ethanol, methanol, acetone, and a nonpolar solvent such as hexane.
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
-
Observation and Classification:
-
Soluble: If the entire solid dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Semi-Quantitative Determination: For soluble compounds, further solvent can be added in known increments until saturation is reached, or more solute can be added to a known volume of solvent until a saturated solution is formed. This allows for an estimation of solubility in terms of g/L or mg/mL.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the key physical characteristics of a compound like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. byjus.com [byjus.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chemconnections.org [chemconnections.org]
- 9. byjus.com [byjus.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. matestlabs.com [matestlabs.com]
- 12. mt.com [mt.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to 2,6-Dimethyloctane-1,6-diol
This technical guide provides a comprehensive overview of 2,6-Dimethyloctane-1,6-diol, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The CAS number for this compound is 36809-42-4 . It is important to distinguish this compound from its structural isomers and related derivatives, which possess different CAS numbers and potentially different chemical and biological properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and related compounds for comparative analysis. Data for the primary compound of interest is limited; therefore, properties of structurally similar molecules are included to provide context.
| Property | This compound | 2,6-Dimethyloctane | 2,6-Dimethyloctane-1,3-diol | 2,6-Dimethyloctane-1,8-diol | 2,6-Dimethyl-7-octene-2,6-diol |
| CAS Number | 36809-42-4 | 2051-30-1[1][2][3] | Not Available | Not Available | 55684-98-5[4] |
| Molecular Formula | C10H22O2 | C10H22[2][3] | C10H22O2[5] | C10H22O2[6] | C10H20O2 |
| Molecular Weight ( g/mol ) | 174.28 | 142.28[2] | 174.28[5] | 174.28[6] | 172.26 |
| Boiling Point (°C) | Not Available | 158[7] | Not Available | Not Available | Not Available |
| Density (g/cm³) | Not Available | 0.73[7] | Not Available | Not Available | Not Available |
| Flash Point (°C) | Not Available | 34[7] | Not Available | Not Available | Not Available |
| Water Solubility | Not Available | 89.16 ug/L[7][8] | Not Available | Not Available | 3.28 g/L (Predicted)[9] |
| LogP | Not Available | 5.49 (Estimated)[7] | 2.3 (Computed)[5] | 2.2 (Computed)[6] | 1.65 (Predicted)[9] |
Experimental Protocols
Synthesis of 2,6-Dimethyloctane from Geraniol [10]
This protocol outlines the chemical conversion of geraniol to 2,6-dimethyloctane via direct hydrogenation.
Materials:
-
Geraniol
-
Palladium on carbon (5% Pd)
-
Tetrahydrofuran (THF)
-
Hexane
-
Hydrogen gas
-
Ethanol
Procedure:
-
Hydrogenation of Geraniol:
-
In a suitable reaction vessel, dissolve geraniol (184 g, 1.19 mol) in tetrahydrofuran (700 mL).
-
Add palladium on carbon (5.09 g, 5% Pd) to the solution.
-
Carry out the hydrogenation at room temperature for 15 hours under a hydrogen atmosphere.
-
-
Catalyst Removal and Solvent Evaporation:
-
After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.
-
Wash the filter cake with hexane.
-
Remove the THF and hexane from the filtrate by rotary evaporation.
-
-
Purification by Vacuum Distillation:
-
Separate the reaction mixture by vacuum distillation to obtain two fractions: the alcohol product (3,7-dimethyloctan-1-ol) and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane.
-
-
Reduction to 2,6-Dimethyloctane:
-
Reduce the isolated octane/octene mixture with hydrogen gas in the presence of fresh Pd/C (1.69 g, 5% Pd). This reduction is carried out neat, with a small amount of ethanol used to rinse the starting material into the reaction vessel.
-
Conduct the reaction in a Parr shaker for 20 hours.
-
-
Final Isolation and Purification:
-
Filter the reaction mixture and wash the filter cake with hexane.
-
Concentrate the crude product by rotary evaporation.
-
Isolate the final product, 2,6-dimethyloctane, by vacuum distillation at 83-86 °C and 70 mm Hg.
-
The reported yield is 40 g (30%).
-
Product Characterization:
-
The identity of the product can be confirmed using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS).
Visualizations
Logical Relationship of 2,6-Dimethyloctane Diol Isomers
The following diagram illustrates the structural relationships between this compound and its related isomers.
Experimental Workflow for the Synthesis of 2,6-Dimethyloctane
This diagram outlines the key steps in the synthesis of 2,6-dimethyloctane from geraniol, as detailed in the experimental protocol section.
References
- 1. 2,6-Dimethyloctane 2051-30-1 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Octane, 2,6-dimethyl- [webbook.nist.gov]
- 4. parchem.com [parchem.com]
- 5. 2,6-Dimethyloctane-1,3-diol | C10H22O2 | CID 227626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethyloctane-1,8-diol | C10H22O2 | CID 13498517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-DIMETHYLOCTANE CAS#: 2051-30-1 [m.chemicalbook.com]
- 8. 2,6-Dimethyloctane|lookchem [lookchem.com]
- 9. Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115) - FooDB [foodb.ca]
- 10. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
Biological Activity of 2,6-Dimethyloctane-1,6-diol: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the currently available scientific information regarding the biological activity of 2,6-Dimethyloctane-1,6-diol. A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological effects. While its chemical properties are documented, there is a notable absence of published in vitro or in vivo studies investigating its mechanism of action, therapeutic potential, or any associated signaling pathways in mammalian systems. This guide presents the available physicochemical data and discusses the known biological roles of structurally analogous compounds to offer a contextual framework. However, it must be emphasized that the core requirements for a detailed technical guide—quantitative biological data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the lack of primary research on this specific molecule.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is the first step in evaluating its potential biological activity. Below is a summary of the available data for this compound and its isomers.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol [1][2][3] |
| IUPAC Name | This compound |
| CAS Number | Not clearly defined for 1,6-diol, isomers have distinct numbers |
Biological Activity of Structurally Related Compounds
While direct data on this compound is absent, the biological activities of structurally similar molecules have been characterized, primarily in the field of chemical ecology. These findings, while not directly applicable, may provide clues for future research.
-
2,6-dimethyl-7-octene-1,6-diol: This unsaturated analog serves as a potent sex pheromone in the parasitoid wasp, Urolepis rufipes. It is released by males to attract virgin females, indicating a highly specific interaction with insect olfactory receptors.
-
2,6-dimethyloctane-1,8-dioic acid: In the cowpea weevil (Callosobruchus maculatus), this dicarboxylic acid acts as a copulation release pheromone. This demonstrates that minor modifications to the terminal functional groups of the C10 backbone can result in distinct biological functions.
These examples highlight that the 2,6-dimethyloctane scaffold can be biologically active, though the known activities are limited to insect semiochemicals.
Current Research Gaps and Future Directions
The absence of pharmacological data for this compound presents both a challenge and an opportunity. There are no publicly available studies to support its use in any therapeutic area. Consequently, key information for drug development professionals is missing:
-
Quantitative Biological Data: There is no available data on the potency (e.g., IC₅₀, EC₅₀) or efficacy of this compound in any biological assay.
-
Mechanism of Action: The molecular targets and signaling pathways affected by this compound are unknown.
-
Pharmacokinetics and Toxicology: No information on the absorption, distribution, metabolism, excretion (ADME), or toxicity profile of the compound has been published.
Future research efforts could focus on screening this compound in a variety of cell-based and target-based assays to identify any potential biological activity. Given the structural similarities to known lipid molecules, initial investigations could explore its effects on metabolic pathways or cell membrane-associated processes.
Conclusion
This technical guide serves to highlight the current state of knowledge on the biological activity of this compound. At present, there is a significant lack of research into its pharmacological effects. While related compounds exhibit clear biological roles as insect pheromones, no such data exists for this compound in the context of human biology or drug development. The scientific community is encouraged to explore the potential of this and other structurally related molecules to uncover novel biological functions and potential therapeutic applications. Due to the absence of experimental data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams is not possible at this time.
References
A Technical Guide to Substituted 2,6-Dimethyloctane Diols and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available scientific information regarding 2,6-dimethyloctane-1,6-diol and its structurally related compounds. Direct historical and discovery information for this compound is limited in the current scientific literature. Therefore, this document focuses on the synthesis, properties, and biological significance of closely related isomers and analogs, including 2,6-dimethyloctane-1,8-diol and the naturally occurring pheromone, 2,6-dimethyl-7-octene-1,6-diol. This information provides valuable context and a predictive framework for researchers interested in this class of molecules.
Physicochemical Properties of Substituted 2,6-Dimethyloctanes
Quantitative data for 2,6-dimethyloctane and its diol derivatives are summarized below. These values are essential for understanding the compound's behavior in various experimental and biological systems.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| 2,6-Dimethyloctane | 2051-30-1 | C₁₀H₂₂ | 142.28 | 158 | 34 | 0.73 |
| 2,6-Dimethyloctane-1,8-diol | 75656-41-6 | C₁₀H₂₂O₂ | 174.28 | Not Available | Not Available | Not Available |
| 2,6-Dimethyl-7-octene-1,6-diol | 10207-75-7 | C₁₀H₂₀O₂ | 172.26 | Not Available | Not Available | Not Available |
Data sourced from PubChem and other chemical databases.[1][2][3][4]
Structural Relationships of 2,6-Dimethyloctane Diol Isomers
The following diagram illustrates the structural differences between this compound and its related isomers. Understanding these subtle structural variations is critical for predicting their chemical reactivity and biological activity.
References
Potential Research Areas for 2,6-Dimethyloctane-1,6-diol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide outlines potential research avenues for the largely uncharacterized molecule, 2,6-Dimethyloctane-1,6-diol. Due to the limited availability of direct research on this specific diol, this document extrapolates from existing knowledge of similar branched-chain and aliphatic diols to propose promising areas of investigation in synthesis, biological activity, and material science.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for this compound and related, better-characterized diols is presented in Table 1. These values are estimations and should be experimentally verified.
| Property | This compound (Predicted) | 2,6-Dimethyloctane-1,8-diol[1] | 2,6-Dimethyl-7-octene-2,6-diol[2] |
| Molecular Formula | C10H22O2 | C10H22O2 | C10H20O2 |
| Molecular Weight | ~174.28 g/mol | 174.28 g/mol | 172.26 g/mol |
| LogP (Predicted) | ~2.2 | 2.2 | 1.65 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Polar Surface Area | ~40.5 Ų | 40.5 Ų | 40.46 Ų |
Table 1. Predicted and Known Physicochemical Properties of this compound and Related Compounds.
Potential Synthetic Routes
The synthesis of this compound can be approached through several established methods for diol synthesis. Given the presence of a tertiary alcohol, stereoselective methods would be of high interest to isolate and study individual stereoisomers.
1.2.1. Grignard Reaction with a Hydroxy Ketone: A plausible and direct route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable hydroxy ketone precursor, 6-hydroxy-6-methylheptan-2-one. This approach allows for the formation of the tertiary alcohol at the C6 position.
1.2.2. Dihydroxylation of an Alkene: Another potential route is the dihydroxylation of an appropriate alkene, such as 2,6-dimethyloct-5-ene. This could be achieved using reagents like osmium tetroxide for syn-dihydroxylation or through epoxidation followed by hydrolysis for anti-dihydroxylation. The choice of reagents can influence the stereochemical outcome.
1.2.3. Biocatalytic Synthesis: The microbial synthesis of branched-chain diols from renewable feedstocks is a growing field.[3][4][5][6] Engineered microorganisms could potentially be developed to produce this compound through metabolic pathways that combine oxidative and reductive steps.[3]
A generalized workflow for a potential chemical synthesis is depicted below.
Caption: A generalized workflow for the chemical synthesis of this compound.
Potential Biological and Pharmacological Research Areas
The structural similarity of this compound to endogenous lipid molecules suggests it could possess interesting biological activities.
Anti-inflammatory and Immunomodulatory Effects
Recent studies have highlighted the role of lipid diols in inflammatory processes.[7] For instance, certain diols derived from fatty acids can counteract the biological activity of epoxy fatty acids, which are known to have anti-inflammatory effects.[7] This suggests that this compound could modulate inflammatory pathways.
Proposed Research:
-
In vitro assays: Investigate the effect of this compound on cytokine production (e.g., TNF-α, IL-6, IL-10) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Enzyme inhibition assays: Assess the inhibitory activity of the diol against key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Signaling pathway analysis: Explore the impact of the diol on inflammatory signaling cascades like NF-κB and MAPK pathways.
The following diagram illustrates a potential signaling pathway to investigate.
Caption: A hypothetical anti-inflammatory signaling pathway for this compound.
Antimicrobial Activity
Long-chain aliphatic alcohols and diols have been reported to exhibit antimicrobial properties. The amphipathic nature of this compound could allow it to interact with and disrupt microbial cell membranes.
Proposed Research:
-
Minimum Inhibitory Concentration (MIC) assays: Determine the MIC of the diol against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Mechanism of action studies: Investigate the effect of the diol on bacterial membrane integrity using techniques like propidium iodide staining and transmission electron microscopy.
Skin Barrier Function and Dermatological Applications
Diols are commonly used in cosmetics and dermatological formulations as humectants and penetration enhancers. The properties of this compound could make it a candidate for applications in skincare.
Proposed Research:
-
In vitro skin permeation studies: Evaluate the ability of the diol to enhance the permeation of active pharmaceutical ingredients (APIs) through skin models.
-
Moisturizing efficacy studies: Assess the humectant properties of the diol in cosmetic formulations.
Experimental Protocols
General Synthesis of a Tertiary Diol via Grignard Reaction
This protocol is a general guideline and would need to be optimized for the specific synthesis of this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the starting ketone (1 equivalent) in anhydrous diethyl ether.
-
Grignard Reagent Addition: The Grignard reagent (e.g., ethylmagnesium bromide, 1.1 equivalents) in diethyl ether is added dropwise to the stirred solution of the ketone at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Analytical Characterization
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis and identification of this compound. A non-polar column may be used to minimize interactions with the hydroxyl groups.[8]
3.3.2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the purification and quantification of the diol.[9] A C18 column with a mobile phase gradient of water and acetonitrile or methanol would be a good starting point.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.
Conclusion
This compound represents an unexplored molecule with significant potential for research in medicinal chemistry, materials science, and cosmetology. Its branched structure and the presence of both primary and tertiary alcohols suggest unique properties that warrant investigation. The proposed research areas and experimental protocols in this guide provide a solid foundation for initiating studies into this promising compound. Further exploration could uncover novel biological activities and applications, contributing to the development of new therapeutics and functional materials.
References
- 1. Diol synthesis by substitution [organic-chemistry.org]
- 2. biocompare.com [biocompare.com]
- 3. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism | Semantic Scholar [semanticscholar.org]
- 6. Microbial synthesis of branched-chain β,γ-diols from amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dimethyloctane-1,6-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethyloctane-1,6-diol is a chiral diol with potential applications in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its stereoisomers can serve as valuable building blocks in asymmetric synthesis. This document provides a detailed protocol for a plausible two-step synthesis of this compound, commencing with the readily available starting material, γ-caprolactone. The synthetic route involves a Grignard reaction followed by a reduction step.
Overall Reaction Scheme
The proposed synthesis of this compound proceeds through two sequential steps:
-
Step 1: Grignard Reaction. The reaction of γ-caprolactone with two equivalents of methylmagnesium bromide. The first equivalent opens the lactone ring to form a carboxylate, which is then attacked by a second equivalent of the Grignard reagent to yield the intermediate keto-alcohol, 6-hydroxy-6-methylheptan-2-one, after an acidic workup.
-
Step 2: Reduction. The subsequent reduction of the keto-alcohol intermediate using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the target diol, this compound.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous tetrahydrofuran (THF)
-
γ-Caprolactone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Lithium aluminum hydride (LiAlH4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium sulfate (Na2SO4) solution
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step 1: Synthesis of 6-Hydroxy-6-methylheptan-2-one (Intermediate)
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flushed with dry nitrogen or argon.
-
Reagent Addition: The flask is charged with a solution of γ-caprolactone (11.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Grignard Reaction: The flask is cooled in an ice bath, and methylmagnesium bromide (80 mL of a 3.0 M solution in diethyl ether, 0.24 mol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 6-hydroxy-6-methylheptan-2-one.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: A dry 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flushed with dry nitrogen or argon.
-
Reagent Preparation: In a separate flask, a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF) is prepared.
-
Reduction: A solution of 6-hydroxy-6-methylheptan-2-one (14.4 g, 0.1 mol) in 50 mL of anhydrous THF is added dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Quenching: The reaction is cooled in an ice bath and quenched by the sequential, slow, and careful dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and finally 12 mL of water.
-
Work-up: The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Parameters
| Step | Reactant(s) | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Reagent/Solvent | Volume (mL) | Conditions |
| 1 | γ-Caprolactone | 114.14 | 11.4 | 0.1 | Anhydrous Diethyl Ether | 100 | 0 °C to RT, 2.5 h |
| Methylmagnesium Bromide | 0.24 | 3.0 M in Diethyl Ether | 80 | ||||
| 2 | 6-Hydroxy-6-methylheptan-2-one | 144.21 | 14.4 | 0.1 | Anhydrous THF | 150 | 0 °C to Reflux, 4 h |
| Lithium Aluminum Hydride | 37.95 | 3.8 | 0.1 |
Table 2: Expected Yield and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| 6-Hydroxy-6-methylheptan-2-one | C8H16O2 | 144.21 | 70-80 | Colorless oil |
| This compound | C10H22O2 | 174.28 | 85-95 | White solid |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 2,6-Dimethyloctane-1,6-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Dimethyloctane-1,6-diol is a chiral diol with potential applications in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. Its stereoisomers are of particular interest in asymmetric synthesis and as chiral building blocks. The synthesis of this diol can result in a mixture of diastereomers and various impurities, necessitating robust purification techniques to isolate the desired stereoisomer(s) in high purity. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: flash column chromatography, recrystallization, and vacuum distillation.
Potential Impurities
The synthesis of this compound, depending on the synthetic route, may yield several byproducts and impurities. Common synthetic strategies, such as those involving Grignard reactions or aldol condensations followed by reduction, can introduce the following impurities:
-
Diastereomers: If the synthesis is not stereoselective, a mixture of (2R,6R), (2S,6S), (2R,6S), and (2S,6R) isomers will be present.
-
Unreacted Starting Materials: Residual amounts of the initial carbonyl compounds and organometallic reagents.
-
Side-Reaction Products: Products from self-condensation of starting materials or other unintended reactions.
-
Solvent and Reagent Residues: Traces of solvents and reagents used during the synthesis and workup.
A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Flash Column Chromatography Purification Parameters and Expected Outcome
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |
| Sample Loading | 1 g crude material per 50 g silica gel |
| Initial Eluent Composition | 90:10 (Hexane:Ethyl Acetate) |
| Final Eluent Composition | 50:50 (Hexane:Ethyl Acetate) |
| Expected Yield | 70-90% (depending on diastereomeric ratio) |
| Purity Achieved | >98% (for a single diastereomer) |
Table 2: Recrystallization Parameters and Expected Outcome
| Parameter | Value |
| Solvent System | Acetone/Hexane |
| Initial Dissolution | Minimum amount of hot acetone |
| Antisolvent | Hexane (added until persistent cloudiness) |
| Cooling Protocol | Slow cooling to room temperature, then 0-4°C |
| Expected Yield | 60-80% (for a single diastereomer) |
| Purity Achieved | >99% |
Table 3: Vacuum Distillation Parameters and Expected Outcome
| Parameter | Value |
| Apparatus | Short-path distillation apparatus |
| Pressure | ~1-5 mmHg |
| Heating Bath Temperature | 120-150°C |
| Expected Boiling Point | 100-120°C (at 1-5 mmHg) |
| Expected Yield | 80-95% |
| Purity Achieved | >97% (effective for removing non-volatile impurities) |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is designed for the separation of diastereomers of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp or iodine chamber for visualization
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial eluent (90:10 hexane:ethyl acetate).
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity. Gently tap the column to ensure even packing.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with 90:10 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is to increase the ethyl acetate content by 5% for every two column volumes of eluent passed through.
-
Fraction Collection: Collect fractions of approximately one-tenth of the column volume.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired diastereomer(s).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization Protocol
This protocol is suitable for purifying a single diastereomer of this compound that is a solid at room temperature.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot acetone to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Antisolvent Addition: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy.
-
Redissolution: Gently warm the solution to redissolve the precipitate, aiming for a saturated solution at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (0-4°C) to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Vacuum Distillation Protocol
This protocol is effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Stir bar
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed.
-
Sample Charging: Place the crude this compound and a stir bar into the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually evacuate the system to a pressure of 1-5 mmHg.
-
Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Slowly increase the temperature of the heating mantle. The this compound should start to distill at a vapor temperature of approximately 100-120°C (at 1-5 mmHg).
-
Fraction Collection: Collect the distilled product in the receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Workflow for Vacuum Distillation Purification.
Application Note: Analytical Methods for 2,6-Dimethyloctane-1,6-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analytical determination of 2,6-dimethyloctane-1,6-diol. Due to the limited availability of published methods for this specific compound, the protocols described herein are based on established analytical techniques for structurally similar long-chain diols (LCDs) and aliphatic diols. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and sensitive technique for the analysis of semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, derivatization is required to increase volatility and improve chromatographic peak shape. The most common derivatization method is silylation.
Principle
The protocol involves a two-step process. First, the hydroxyl groups of the diol are chemically modified via silylation to replace the active protons with trimethylsilyl (TMS) groups. This reaction reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. Second, the derivatized sample is injected into the GC-MS system, where it is separated from other matrix components on a capillary column and subsequently detected by a mass spectrometer. Quantification is typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Experimental Protocol: Silylation and GC-MS Analysis
1.2.1. Materials and Reagents
-
Sample containing this compound
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1-10% Trimethylchlorosilane (TMCS)
-
n-Hexane (GC grade)
-
Internal Standard (e.g., C22 1,16-diol or a similar long-chain diol not present in the sample)
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
1.2.2. Sample Preparation and Derivatization
-
Accurately weigh or measure a known quantity of the sample into a glass vial.
-
If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the diol fraction. A common method involves extraction with dichloromethane:methanol (9:1, v/v).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard.
-
Add 20 µL of pyridine to the dried extract to act as a catalyst and solvent.
-
Add 20 µL of BSTFA (+TMCS) to the vial.
-
Seal the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, add 100 µL of n-hexane.
-
Transfer the solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of silylated long-chain diols. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 270°C |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 5°C/min to 310°C, Hold: 20 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 250°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-600) for initial identification; Selected Ion Monitoring (SIM) for quantification.[1] |
Quantitative Data and Mass Spectra
For quantification, SIM mode is used to monitor characteristic ions of the derivatized analyte and internal standard.[2] While the exact mass spectrum of TMS-derivatized this compound is not available, fragmentation patterns of analogous silylated diols can be predicted. The table below lists potential characteristic ions for monitoring.
| Compound | Derivatization | Predicted m/z for SIM Mode |
| This compound (TMS derivative) | Silylation | M-15 (loss of CH₃), M-90 (loss of TMSOH), and other specific fragmentation ions. |
| C28 1,13-diol (TMS derivative) | Silylation | 313.3[2] |
| C30 1,15-diol (TMS derivative) | Silylation | 313.3[2] |
| C32 1,15-diol (TMS derivative) | Silylation | 341.3[2] |
| C22 1,16-diol (Internal Std, TMS derivative) | Silylation | 187[2] |
GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are dependent on the electronic environment of the nuclei, providing information about molecular structure and connectivity. For quantitative analysis, ¹³C NMR can be performed using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]
Experimental Protocol: ¹H and ¹³C NMR
2.2.1. Materials and Reagents
-
Isolated and purified this compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes (5 mm diameter)
2.2.2. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent directly in an NMR tube.
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Place the tube in the NMR spectrometer.
2.2.3. NMR Instrumentation and Parameters
| Parameter | Recommended Setting for ¹H NMR | Recommended Setting for ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher (corresponding to ¹H frequency) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Pulse Program | Standard single pulse (zg30) | Inverse-gated decoupling for quantitative analysis (zgig) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds | 30-60 seconds for quantitative analysis[3] |
| Number of Scans | 8-16 | 1024 or more, depending on concentration |
Expected Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (at C2 and C6) | ~1.2 | ~25-30 |
| -CH₂- (methylene chain) | ~1.3 - 1.6 | ~20-45 |
| -OH (hydroxyl protons) | Variable (1.5 - 4.0), broad | N/A |
| -CH₂OH (at C1) | ~3.6 (triplet) | ~60-65 |
| C-OH (at C6) | N/A | ~70-75 |
NMR Analysis Logical Flow
References
Application Notes and Protocols: 2,6-Dimethyloctane-1,6-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,6-dimethyloctane-1,6-diol in organic synthesis, including its plausible synthesis, application as a monomer in polymer chemistry, and its prospective role as a chiral building block. Detailed experimental protocols are provided for key applications.
Introduction
This compound is a long-chain aliphatic diol with potential applications in polymer chemistry and as a chiral synthon. Its branched structure can impart unique properties to polymers, such as improved solubility and modified thermal characteristics. Furthermore, the presence of two stereocenters at the C2 and C6 positions suggests its utility in asymmetric synthesis, provided that stereoisomerically pure forms can be accessed.
Physicochemical Data and Characterization
While specific experimental data for this compound is not widely available in the literature, the following table presents expected characterization data based on its structure and the analysis of similar compounds.
| Property | Expected Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless to white solid or viscous liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 1H, -CH(OH)-), 3.4-3.6 (m, 2H, -CH₂OH), 1.1-1.6 (m, 10H, aliphatic CH and CH₂), 0.8-1.0 (m, 9H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~70-75 (-CH(OH)-), ~65 (-CH₂OH), ~40-45 (aliphatic CH), ~20-35 (aliphatic CH₂), ~15-25 (-CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1460 (C-H bend), 1050 (C-O stretch) |
| Mass Spec (EI) | m/z = 156 (M-H₂O)⁺, 141 (M-H₂O-CH₃)⁺, and other fragmentation patterns consistent with an aliphatic diol. |
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of its unsaturated analog, 2,6-dimethyl-7-octene-1,6-diol. The proposed two-step synthesis involves a Grignard reaction followed by hydrogenation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,6-dimethyl-7-octene-1,6-diol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Slowly add a solution of 5-bromo-2-methyl-2-pentanol (1.0 equiv) in anhydrous tetrahydrofuran (THF) via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of propionaldehyde (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,6-dimethyl-7-octene-1,6-diol.
Step 2: Hydrogenation to this compound
-
Dissolve 2,6-dimethyl-7-octene-1,6-diol (1.0 equiv) in ethanol in a hydrogenation flask.
-
Add palladium on carbon (10 wt. %, 0.05 equiv).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Application in Polymer Synthesis
Long-chain aliphatic diols are valuable monomers for the synthesis of polyesters and polyurethanes.[1][2] The branched nature of this compound can be exploited to produce polymers with tailored properties.
Caption: Workflow for polyester/polyurethane synthesis.
Experimental Protocol: Synthesis of a Polyester from this compound and Adipoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equiv) and pyridine (2.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.0 equiv) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
| Parameter | Representative Value |
| Number-Average MW (Mₙ) | 10,000 - 25,000 g/mol |
| Polydispersity (PDI) | 1.5 - 2.5 |
| Glass Transition (T₉) | -20 to 10 °C |
| Melting Temperature (Tₘ) | 80 - 120 °C |
Potential as a Chiral Building Block
With two stereocenters, this compound has four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). If a stereoselective synthesis is developed to access these individual isomers, they could serve as valuable chiral building blocks in asymmetric synthesis. For example, they could be used as chiral ligands for metal catalysts or as starting materials for the synthesis of complex chiral molecules.
Caption: Concept of using stereoisomers as chiral building blocks.
Application in Asymmetric Synthesis: A Conceptual Protocol
Should the enantiomerically pure (2R,6R)- or (2S,6S)-2,6-dimethyloctane-1,6-diol become available, it could be converted into a chiral phosphine ligand for use in asymmetric hydrogenation.
-
Synthesis of the Chiral Ditosylate: React the enantiopure diol with p-toluenesulfonyl chloride in the presence of a base to convert the hydroxyl groups into good leaving groups.
-
Nucleophilic Substitution: Displace the tosylate groups with a phosphide nucleophile, such as lithium diphenylphosphide, to form a chiral bis(phosphine) ligand.
-
Complexation: React the chiral ligand with a metal precursor, such as [Rh(COD)₂]BF₄, to form a chiral rhodium catalyst.
-
Asymmetric Hydrogenation: Utilize the in-situ generated catalyst for the asymmetric hydrogenation of a prochiral alkene to produce an enantiomerically enriched product.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
While this compound is not a widely commercialized chemical, its structure suggests significant potential in organic synthesis. Its primary foreseeable applications are as a monomer to create polymers with unique, branched architectures and as a chiral building block for asymmetric synthesis, pending the development of methods for its stereoselective preparation. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile diol.
References
2,6-Dimethyloctane-1,6-diol: An Inquiry into its Role as a Chiral Auxiliary
Extensive literature searches have revealed no specific documented applications of 2,6-dimethyloctane-1,6-diol as a chiral auxiliary in asymmetric synthesis. While the field of stereoselective synthesis widely employs chiral diols, there is no readily available scientific data, such as detailed application notes, experimental protocols, or quantitative performance data, to support the use of this particular compound for controlling stereochemical outcomes of reactions.
This report, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of specific information on this topic. While we cannot provide the requested detailed application notes and protocols for this compound, we can offer a general overview of how chiral diols are utilized as auxiliaries in asymmetric synthesis, which may be of value for related research endeavors.
General Principles of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces of a substrate. After the desired stereoselective transformation, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.
Chiral diols are a class of compounds that have been explored as chiral auxiliaries. Their two hydroxyl groups can be used to form covalent bonds with a substrate, creating a rigid chiral environment that can effectively control the approach of reagents.
Hypothetical Workflow for a Chiral Diol Auxiliary
While no specific protocols exist for this compound, a general workflow for the use of a chiral diol as an auxiliary can be conceptualized. This involves the following key steps:
-
Attachment of the Chiral Auxiliary: The chiral diol is covalently attached to the substrate molecule.
-
Diastereoselective Reaction: The key bond-forming reaction occurs, with the chiral auxiliary directing the stereochemical outcome.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched compound.
Below is a generalized diagram illustrating this conceptual workflow.
Figure 1. A conceptual diagram illustrating the general workflow of a chiral auxiliary in asymmetric synthesis.
Conclusion
Based on an extensive review of the current scientific literature, there is no evidence to support the use of this compound as a chiral auxiliary. Researchers and professionals in drug development seeking to control stereochemistry are advised to consult the wealth of literature on established and well-documented chiral auxiliaries. While the specific compound of interest appears to be unutilized in this context, the general principles and workflows of chiral auxiliaries, particularly those based on chiral diols, remain a cornerstone of modern asymmetric synthesis. Future research may explore the potential of novel long-chain aliphatic diols like this compound in this role, but at present, no data is available.
Application Notes and Protocols: 2,6-Dimethyloctane-1,6-diol in Polymer Chemistry
Disclaimer: A comprehensive literature search did not yield specific studies on the application of 2,6-dimethyloctane-1,6-diol in polymer chemistry. The following application notes and protocols are based on the established principles of polymer chemistry and extrapolated from research on structurally similar branched diols. The experimental protocols provided are generalized and would require optimization for this specific monomer.
Introduction: Potential Role of this compound
This compound is a branched, aliphatic diol. Its structure suggests potential as a monomer in the synthesis of various polymers, particularly polyesters and polyurethanes. The presence of methyl branches on the octane backbone is expected to impart unique properties to the resulting polymers compared to those synthesized from linear diols.
Key Structural Features and Their Potential Impact:
-
Branched Structure: The methyl groups can introduce steric hindrance, which may disrupt polymer chain packing, leading to a more amorphous morphology and a higher glass transition temperature (Tg) compared to polymers made from linear C8 diols.[1][2]
-
Hydrocarbon Backbone: A long, saturated hydrocarbon chain would likely increase the hydrophobicity and chemical resistance of the resulting polymers.[3]
-
Primary and Tertiary Hydroxyl Groups: The structure contains one primary and one tertiary hydroxyl group. The difference in reactivity between these two groups could be exploited for controlled polymerization or to create specific polymer architectures. However, the lower reactivity of the tertiary alcohol could present challenges in achieving high molecular weight polymers.
Potential Applications
Polyesters
This compound can be used as a diol monomer in condensation polymerization with various dicarboxylic acids (or their derivatives like diacid chlorides or diesters) to produce polyesters.
-
Potential Properties: Polyesters incorporating this diol are expected to be amorphous or semi-crystalline with a potentially higher Tg than their linear analogues.[4][5][6] The branched structure could also enhance solubility in organic solvents and decrease the rate of biodegradation.[1][2] These properties could be valuable for applications requiring durable, hydrophobic materials.
Polyurethanes
In polyurethane synthesis, this diol can act as a chain extender or as part of a polyol component that reacts with diisocyanates.
-
Potential Properties: Polyurethanes based on such a hydrocarbon diol would likely exhibit excellent hydrolytic stability and chemical resistance.[3] The branched nature of the diol could influence the morphology of the hard and soft segments, affecting the mechanical properties of the resulting polyurethane elastomers.
Structure-Property Relationships (Inferred)
The introduction of branched monomers like this compound can be used to tune polymer properties. The table below summarizes the expected effects based on studies of other branched diols.[1][2][5][6]
| Property | Expected Effect of Using this compound (vs. a Linear Diol) | Rationale |
| Glass Transition (Tg) | Increase | Methyl branches restrict chain mobility and disrupt packing, leading to a higher temperature required for the onset of segmental motion.[1] |
| Crystallinity | Decrease | The irregular, branched structure hinders the ordered arrangement of polymer chains necessary for crystallization, favoring an amorphous morphology. |
| Solubility | Increase | Disruption of chain packing can lead to weaker intermolecular forces, often resulting in better solubility in common organic solvents. |
| Hydrophobicity | Increase | The long, aliphatic hydrocarbon backbone increases the nonpolar character of the polymer.[1][3] |
| Biodegradability | Decrease | Steric hindrance from the methyl branches can reduce the accessibility of ester linkages to enzymatic attack, thereby slowing the rate of biodegradation.[1][2] |
| Molecular Weight | Potentially Lower | The tertiary hydroxyl group is sterically hindered and less reactive than a primary hydroxyl group, which may make it more difficult to achieve high molecular weight polymers, especially via melt condensation. |
Generalized Experimental Protocols
The following are hypothetical protocols for the synthesis of a polyester using a generic diol, which would need to be adapted and optimized for this compound.
Protocol 1: Solution Polymerization via Diacid Chloride
This method is often used for less reactive diols as it employs highly reactive diacid chlorides.[4][5]
Materials:
-
This compound
-
Terephthaloyl chloride (or another diacid chloride)
-
Pyridine (to neutralize HCl byproduct)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by checking the viscosity of the solution.
-
Once the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the polymer using techniques such as GPC (for molecular weight), NMR (for structure), DSC (for thermal transitions), and TGA (for thermal stability).
Protocol 2: Melt Polycondensation via Transesterification
This is a common industrial method for polyester synthesis, often requiring high temperatures and vacuum to drive the reaction to completion by removing the condensation byproduct (e.g., methanol).
Materials:
-
This compound
-
Dimethyl terephthalate (or another diester)
-
Titanium(IV) isopropoxide (or another transesterification catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charge the reactor with this compound (1.2-1.5 eq), dimethyl terephthalate (1.0 eq), the catalyst (e.g., 250 ppm Ti), and an antioxidant.
-
First Stage (Ester Interchange):
-
Heat the mixture under a nitrogen stream to 180-200°C.
-
Stir the mixture to facilitate the removal of methanol, which will distill from the reactor.
-
Continue this stage until the theoretical amount of methanol has been collected (typically 2-3 hours).
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr.
-
Continue stirring under high temperature and vacuum to remove the excess diol and drive the polymerization to achieve a high molecular weight. The increase in melt viscosity is an indicator of molecular weight build-up.
-
This stage can take 3-5 hours.
-
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.
-
Characterize the resulting polymer.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 6. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions of 2,6-Dimethyloctane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving 2,6-dimethyloctane-1,6-diol. The information is intended to guide researchers in the synthesis and modification of this versatile diol for various applications, including in the development of novel chemical entities.
Overview of this compound
This compound is a chiral diol with the chemical formula C₁₀H₂₂O₂. Its structure, featuring two tertiary hydroxyl groups, presents unique opportunities for the synthesis of complex molecules. The reactivity of these hydroxyl groups allows for a range of chemical transformations, making it a valuable building block in organic synthesis.
Chemical Structure:
Experimental Protocols
The following sections detail experimental procedures for common reactions involving diols, adapted for this compound. Researchers should note that these are general protocols and may require optimization for specific substrates and desired outcomes.
Oxidation of this compound to a Dicarbonyl Compound
The oxidation of diols can yield various products, including dicarbonyl compounds. Due to the tertiary nature of the hydroxyl groups in this compound, strong oxidizing agents under harsh conditions would be required, which may also lead to C-C bond cleavage. A milder approach using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation could be explored, though reactivity may be low. For the purpose of this protocol, a general procedure for a strong oxidation is provided.
Protocol: Oxidation using Jones Reagent
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and acetone)
-
Acetone (anhydrous)
-
Isopropanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a minimal amount of anhydrous acetone.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange-brown color disappears.
-
Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dicarbonyl product.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Reactant | Moles | Equivalents |
| This compound | X | 1.0 |
| Jones Reagent | Y | 2.2 |
| Product | Expected Yield (%) |
| 2,6-Dimethyloctane-2,6-dione | Variable |
Experimental Workflow for Oxidation
Caption: Workflow for the oxidation of this compound.
Esterification of this compound
Esterification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. A common method for esterifying tertiary alcohols is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound and the carboxylic acid (2.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (2.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the stirred diol and carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting diester by column chromatography.
Data Presentation:
| Reactant | Moles | Equivalents |
| This compound | X | 1.0 |
| Carboxylic Acid | 2.2X | 2.2 |
| DCC | 2.2X | 2.2 |
| DMAP | 0.1X | 0.1 |
| Product | Expected Yield (%) |
| Diester of this compound | 70-90 |
Logical Relationship for Steglich Esterification
Caption: Key steps in the Steglich esterification of a diol.
Dehydration of this compound to a Cyclic Ether
The intramolecular dehydration of diols can lead to the formation of cyclic ethers. For this compound, the formation of a six-membered cyclic ether (an oxane derivative) is plausible. This reaction is typically acid-catalyzed.
Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (PTSA)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
To the flask, add this compound and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or PTSA.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purify the resulting cyclic ether by distillation or column chromatography.
Data Presentation:
| Reactant | Moles | Equivalents |
| This compound | X | 1.0 |
| Acid Catalyst (H₂SO₄ or PTSA) | 0.05X | 0.05 |
| Product | Expected Yield (%) |
| 2,2,6,6-Tetramethyl-oxane | 60-80 |
Experimental Setup for Dehydration
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dimethyloctane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyloctane-1,6-diol is a chiral diol with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty polymers. Its structure, featuring both a primary and a tertiary alcohol, offers multiple points for chemical modification, making it an attractive intermediate for creating complex molecules. This document outlines a proposed method for the large-scale synthesis of this compound via acid-catalyzed hydration of a suitable unsaturated alcohol precursor, 2,6-dimethyl-7-octen-1-ol.
Synthetic Strategy
The proposed synthesis involves the Markovnikov hydration of the alkene functionality in 2,6-dimethyl-7-octen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, in the presence of water. The regioselectivity of this reaction is expected to yield the desired tertiary alcohol at the C6 position.
Reaction Scheme:
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,6-Dimethyl-7-octen-1-ol | ≥95% | Commercially Available | Starting material |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Catalyst |
| Deionized Water | High Purity | In-house | Reaction medium |
| Diethyl Ether (Et₂O) | Anhydrous | ACS Reagent Grade | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Grade | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Drying agent | |
| 200 L Jacketed Glass Reactor | - | Appropriate Vendor | With overhead stirrer, thermocouple, and condenser |
| 100 L Separatory Funnel | - | Appropriate Vendor | For extraction |
| Rotary Evaporator | - | Appropriate Vendor | For solvent removal |
| Vacuum Distillation Apparatus | - | Appropriate Vendor | For purification |
3.2. Reaction Procedure
-
Reactor Setup: Equip a 200 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser.
-
Charging Reagents:
-
Charge the reactor with 50 L of deionized water.
-
Begin stirring and cool the water to 10-15 °C using a chiller connected to the reactor jacket.
-
Slowly add 2.5 L (4.6 kg, 46.9 mol) of concentrated sulfuric acid to the water. Caution: This is a highly exothermic process. Maintain the temperature below 30 °C.
-
-
Addition of Starting Material:
-
Once the acid solution has cooled to room temperature, begin the dropwise addition of 15.6 kg (100 mol) of 2,6-dimethyl-7-octen-1-ol from the dropping funnel over a period of 4-6 hours.
-
Maintain the reaction temperature between 25-30 °C throughout the addition. Use the reactor jacket cooling as needed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur. Add the bicarbonate solution in portions to control the foaming. The final pH of the aqueous layer should be between 7 and 8.
-
-
Extraction:
-
Transfer the biphasic mixture to a 100 L separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 L).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (approx. 2 kg).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
-
Purification:
-
The crude product is purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Data Presentation
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 100 mol |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 25-30 °C |
| Estimated Yield | 80-90% |
| Purity (after distillation) | >98% (by GC) |
Note: The estimated yield is based on typical acid-catalyzed hydration reactions of alkenes and may require optimization for this specific substrate on a large scale.
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | PubChem |
| Molecular Weight | 174.28 g/mol | PubChem |
| Appearance | Colorless to pale yellow viscous liquid (predicted) | - |
| Boiling Point | Data not available | - |
| ¹H NMR (predicted) | Peaks corresponding to methyl, methylene, and methine protons, and two hydroxyl protons. | - |
| ¹³C NMR (predicted) | 10 distinct signals corresponding to the carbon skeleton. | - |
| IR Spectrum (predicted) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). | - |
| Mass Spectrum (predicted) | Molecular ion peak (M⁺) and fragmentation pattern consistent with the structure. | - |
Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Application Notes and Protocols: 2,6-Dimethyloctane-1,6-diol in Asymmetric Catalysis
A thorough review of scientific literature reveals no specific applications or established protocols for the use of 2,6-dimethyloctane-1,6-diol as a chiral ligand or auxiliary in asymmetric catalysis. While the field of asymmetric catalysis extensively utilizes chiral diols, the research has predominantly focused on other structural motifs. This document, therefore, provides a general overview of the principles of using chiral diols in asymmetric catalysis, drawing on examples of other well-studied diols, to offer a foundational understanding for researchers and professionals in drug development.
General Principles of Chiral Diols in Asymmetric Catalysis
Chiral diols are a significant class of ligands and organocatalysts in asymmetric synthesis. Their effectiveness stems from the ability of their hydroxyl groups to coordinate with metal centers or reagents, creating a chiral environment that directs the stereochemical outcome of a reaction.[1] The steric and electronic properties of the diol backbone are crucial in determining the enantioselectivity of the transformation.
Commonly employed chiral diols in asymmetric catalysis include:
-
C₂-Symmetric Diols: These diols, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and derivatives of tartaric acid, possess a C₂ axis of symmetry which reduces the number of possible transition states, often leading to higher enantioselectivity.
-
Axially Chiral Diols: BINOL (1,1'-bi-2-naphthol) and its derivatives are prominent examples. Their chirality arises from restricted rotation around the C-C bond connecting the two naphthyl rings. They have been successfully applied in a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[1]
-
Vicinal Diols: 1,2-diols are important building blocks and can be synthesized with high enantiopurity through methods like the Sharpless asymmetric dihydroxylation.[2][3] These diols can be used as chiral ligands or as starting materials for the synthesis of more complex chiral molecules.
Potential (but Undocumented) Modes of Action for this compound
Hypothetically, if this compound were to be used in asymmetric catalysis, its acyclic and flexible nature would present both opportunities and challenges. The two stereocenters at the C2 and C6 positions would classify it as a C₂-symmetric or a non-symmetric diol depending on the stereochemistry. Its flexible carbon chain might allow it to coordinate to a broader range of metal centers but could also lead to lower enantioselectivity due to multiple possible conformations in the transition state.
A potential application could be in reactions where a longer, more flexible chiral ligand is required to create a specific chiral pocket.
General Experimental Protocol for Screening a Novel Chiral Diol in an Asymmetric Reaction (Example: Asymmetric Addition of Diethylzinc to an Aldehyde)
The following is a generalized protocol that researchers could adapt to investigate the potential of a new chiral diol, such as this compound, in a well-known asymmetric transformation.
Reaction: Asymmetric ethylation of benzaldehyde.
Materials:
-
Chiral diol (e.g., this compound)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral diol (0.2 mmol) in anhydrous toluene (5 mL).
-
To this solution, add Ti(Oi-Pr)₄ (0.2 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to allow for the formation of the chiral titanium complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to 0 °C.
-
Add freshly distilled benzaldehyde (10 mmol) to the reaction mixture.
-
Slowly add a 1.0 M solution of Et₂Zn in hexanes (12 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
-
Visualization of a Generic Catalytic Cycle
Due to the lack of specific data for this compound, a generic workflow for the development and application of a new chiral diol ligand is presented below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyloctane-1,6-diol
Welcome to the technical support center for the synthesis of 2,6-dimethyloctane-1,6-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route to prepare this compound?
A common and theoretically efficient route for synthesizing this compound is a two-step process starting from the readily available monoterpenoid, (±)-citronellol. The process involves:
-
Ozonolysis: Selective cleavage of the carbon-carbon double bond in citronellol using ozone (O₃).
-
Reductive Workup: Subsequent reduction of the intermediate ozonide/carbonyl compounds to the desired diol using a reducing agent like sodium borohydride (NaBH₄).
Q2: What are the primary challenges and potential side reactions in this synthesis?
The main challenges are preventing over-oxidation during ozonolysis and ensuring the complete reduction of all intermediate carbonyls. Potential side reactions include:
-
Formation of carboxylic acids if the ozonolysis workup is oxidative.
-
Incomplete reduction leading to the presence of hydroxy aldehydes or hydroxy ketones.
-
Cyclization of citronellal, a related compound, can occur under acidic conditions, suggesting that pH control is important.[1]
Q3: What kind of yields can I realistically expect?
Yields can vary significantly based on reaction conditions, the purity of the starting material, and the efficiency of the purification process. While direct yield data for this specific diol is not widely published, similar multi-step syntheses involving ozonolysis and reduction can range from moderate to good (40-80%), depending on optimization. For instance, a related synthesis of 2,6-dimethyloctane from geraniol reported a yield of 30%, which could be improved by modifying catalysts and reaction conditions.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.
-
Step 1 (Ozonolysis): The disappearance of the citronellol spot and the appearance of a new, more polar spot corresponding to the intermediate aldehyde/ketone indicates the reaction is proceeding.
-
Step 2 (Reduction): The disappearance of the intermediate spot and the appearance of the final, highly polar diol spot signifies the completion of the reduction. Staining with potassium permanganate (KMnO₄) can help visualize the starting material (alkene) and the final product (diol).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Citronellol) | 1. Inactive or insufficient ozone. 2. Reaction temperature is too low, slowing the reaction rate. 3. Insufficient reaction time. | 1. Check the ozone generator for proper function. Ensure a steady stream of O₃ (often indicated by a blue color in the gas or a KI-starch paper test). 2. Maintain the recommended low temperature (typically -78 °C) but ensure the reaction runs for a sufficient duration. 3. Monitor the reaction via TLC and extend the reaction time until the starting material is consumed. |
| Multiple Spots on TLC After Ozonolysis (Before Reduction) | 1. Incomplete ozonolysis. 2. Formation of side products from ozonide rearrangement. 3. Presence of impurities in the starting material. | 1. Continue passing ozone through the solution until TLC shows complete consumption of citronellol. 2. Ensure the reaction is kept at a very low temperature (-78 °C) to minimize side reactions. 3. Use highly purified citronellol as the starting material. |
| Low Yield of Final Diol Product | 1. Over-oxidation to carboxylic acid during workup. 2. Incomplete reduction of the intermediate carbonyl. 3. Loss of product during extraction and purification. | 1. Ensure a fully reductive workup. Use an excess of a mild reducing agent like sodium borohydride or dimethyl sulfide (DMS).[3] 2. Use a sufficient molar excess of the reducing agent (e.g., NaBH₄). Allow the reaction to proceed until TLC confirms the absence of carbonyl intermediates.[4][5] 3. The diol is highly polar and may have some water solubility. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility in water. Use a polar solvent like ethyl acetate for extraction. |
| Product is Difficult to Purify / Contaminated with Byproducts | 1. Byproducts have similar polarity to the desired diol. 2. Residual reducing agent or salts. | 1. Utilize column chromatography with a gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity. 2. Perform a thorough aqueous workup to remove salts. Ensure the organic layers are properly washed and dried before solvent evaporation. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Citronellol
Materials:
-
(±)-Citronellol (>95% purity)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) from an ozone generator
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Ozonolysis of Citronellol
-
Dissolve citronellol (1 eq.) in a 1:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas dispersion tube and a drying tube outlet.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution. The reaction progress can be monitored by TLC. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, bubble dry nitrogen or argon gas through the solution for 10-15 minutes to remove excess ozone.
Step 2: Reductive Workup
-
While maintaining the temperature at -78 °C, slowly add sodium borohydride (NaBH₄, 2-3 eq.) to the reaction mixture in small portions.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete disappearance of the intermediate aldehyde/ketone.
-
Slowly quench the reaction by adding 1M HCl dropwise until the effervescence ceases.
-
Remove the organic solvents using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude oil using silica gel column chromatography.
-
Elute with a solvent gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) to isolate the pure this compound.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product as a viscous oil or solid.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2,6-Dimethyloctane-1,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyloctane-1,6-diol, a tertiary diol, via the Grignard reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a dialkyl adipate (e.g., dimethyl adipate) and a methylmagnesium halide (e.g., methylmagnesium bromide) as reagents.
Q1: The Grignard reaction fails to initiate (no bubbling or heat evolution). What are the possible causes and solutions?
A1: Failure to initiate is a common issue in Grignard reactions. The primary causes are typically related to the quality of the reagents and the reaction conditions.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water on glassware or in the solvent will quench the reaction.
-
Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
-
Poor Quality Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2][3] The disappearance of the iodine color is an indicator of magnesium activation.[2]
-
-
Impure Alkyl Halide: The methyl halide used to prepare the Grignard reagent must be pure and dry.
-
Solution: Use a freshly opened bottle of the alkyl halide or distill it prior to use.
-
Q2: My reaction started, but the yield of this compound is very low. What are the likely side reactions?
A2: Low yields are often due to competing side reactions. In the synthesis of a tertiary diol from a diester, several side reactions can occur.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester or the intermediate ketone, forming an enolate. This is more prevalent with sterically hindered ketones.[4][5]
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the diester. Using a less sterically hindered Grignard reagent can also help, though in this synthesis, a methyl Grignard is already small.
-
-
Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol instead of the desired tertiary alcohol.[4][5]
-
Solution: This is more common with bulkier Grignard reagents. While less of a concern with methylmagnesium bromide, maintaining a low temperature can help minimize this side reaction.
-
-
Incomplete Reaction: An insufficient amount of the Grignard reagent will lead to the formation of intermediate products.
-
Solution: Use a sufficient excess of the Grignard reagent (at least 4 equivalents for a diester) to ensure both carbonyl groups react completely.
-
Q3: I have isolated a byproduct with a ketone functional group. What is it and why did it form?
A3: The most likely ketonic byproduct is a hydroxy-keto-octane derivative. This forms when only one of the ester groups of the starting diester reacts with two equivalents of the Grignard reagent, while the other ester group remains unreacted or is hydrolyzed during workup. Another possibility is the formation of a keto-ester if only one equivalent of the Grignard reagent adds to one of the ester groups.
-
Cause: Insufficient Grignard reagent or a non-homogeneous reaction mixture can lead to incomplete reaction.
-
Solution: Ensure a sufficient excess of the Grignard reagent is used and that the reaction mixture is well-stirred throughout the addition and subsequent reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from dimethyl adipate?
A1: The reaction proceeds through a series of nucleophilic acyl substitutions and additions.[6][7]
-
One equivalent of the methyl Grignard reagent adds to one of the ester carbonyls, forming a tetrahedral intermediate.
-
This intermediate collapses, eliminating a methoxide group to form a ketone.
-
A second equivalent of the Grignard reagent adds to this newly formed ketone to create a tertiary alkoxide.
-
These three steps are then repeated at the other ester group.
-
An acidic workup protonates the resulting dialkoxide to yield the final diol product.
Q2: Why is anhydrous ether or THF used as the solvent?
A2: Grignard reagents are highly reactive and will react with any protic solvent, such as water or alcohols.[8][9] Anhydrous ethers, like diethyl ether and tetrahydrofuran (THF), are ideal solvents because they are aprotic and also solvate the magnesium atom of the Grignard reagent, stabilizing it.
Q3: Can I use a different starting material instead of dimethyl adipate?
A3: Yes, other dialkyl esters of adipic acid (e.g., diethyl adipate) can be used. Adipoyl chloride would also react with the Grignard reagent to give the desired product. Lactones can also be used to synthesize diols.[4]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through a combination of techniques.
-
Extraction: After the acidic workup, the product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine to remove excess water.
-
Drying: The organic extract is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Chromatography: Column chromatography on silica gel is a common method for separating the diol from any nonpolar byproducts (like biphenyl from the Grignard formation) and more polar impurities.
-
Crystallization or Distillation: Depending on the physical properties of the diol, final purification can be achieved by crystallization from a suitable solvent or by vacuum distillation.
Data Presentation
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Description | Probable Cause(s) | Mitigation Strategy |
| Reaction Failure | No initiation of the Grignard formation. | Moisture, inactive magnesium surface. | Use oven-dried glassware, anhydrous solvents, and activate magnesium with iodine or 1,2-dibromoethane.[1][2][3] |
| Low Yield | The desired diol is obtained in a low percentage. | Incomplete reaction, side reactions (enolization, reduction). | Use excess Grignard reagent, maintain low temperatures during addition. |
| Enolization | Formation of an enolate by deprotonation of the α-carbon. | Grignard reagent acting as a base. | Low reaction temperature. |
| Reduction | Formation of a secondary alcohol instead of a tertiary alcohol. | Hydride transfer from the Grignard reagent. | Use of a less sterically hindered Grignard reagent (methyl is ideal), low temperature.[4][5] |
| Hydroxy-ketone byproduct | One ester group reacts completely, the other does not. | Insufficient Grignard reagent, poor mixing. | Use a larger excess of the Grignard reagent, ensure vigorous stirring. |
| Cyclic Ether Formation | Intramolecular cyclization of the diol during acidic workup. | Acid-catalyzed dehydration. | Use a mild acidic workup and avoid excessive heating during workup and purification. |
Experimental Protocols
Synthesis of this compound from Dimethyl Adipate
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl iodide
-
Dimethyl adipate
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (4.4 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl iodide (4.2 equivalents) in anhydrous diethyl ether and add it to the addition funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, a crystal of iodine can be added.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Dimethyl Adipate:
-
Dissolve dimethyl adipate (1 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the dimethyl adipate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M hydrochloric acid until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound and common side reactions.
References
- 1. youtube.com [youtube.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 2,6-Dimethyloctane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-dimethyloctane-1,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A common route involves a Grignard reaction, which can introduce several byproducts.
-
Unreacted Starting Materials: Residual amounts of the initial ketone/ester and Grignard reagent.
-
Side-Reaction Products: Formation of dimeric 1,3-diols can occur through an Aldol-type condensation pathway.[1] Other potential side products include species arising from the reaction of the Grignard reagent with the solvent or atmospheric carbon dioxide.
-
Structural Isomers & Diastereomers: The presence of two chiral centers in this compound means that a mixture of diastereomers ((2R,6R), (2S,6S), (2R,6S), and (2S,6R)) can be formed, posing a significant purification challenge.
Q2: What are the primary methods for purifying this compound?
A2: The primary purification techniques for a high-boiling point, structurally complex diol like this compound are:
-
Fractional Distillation (under reduced pressure): Suitable for separating compounds with different boiling points. Due to the likely high boiling point of the diol, vacuum distillation is necessary to prevent decomposition.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. It is particularly useful for separating diastereomers and removing polar impurities.
-
Recrystallization: This method is effective for purifying solid diols. The choice of solvent is critical for successful crystallization.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. For visualizing aliphatic diols, which are often not UV-active, various staining methods can be employed.[2][3]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of the diol from impurities with close boiling points.
| Possible Cause | Troubleshooting Step |
| Inefficient fractionating column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation. |
| Unstable vacuum. | Ensure all connections in the distillation apparatus are airtight. Use high-quality vacuum grease on all ground glass joints. A stable vacuum is essential for consistent boiling points. |
Problem: The compound decomposes during distillation, even under vacuum.
| Possible Cause | Troubleshooting Step |
| Temperature is too high. | Increase the vacuum (lower the pressure) to further reduce the boiling point of the diol. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution or dilute HCl) before distillation. |
Column Chromatography
Problem: Poor separation of diastereomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading leads to broad, overlapping bands. |
| Incorrect stationary phase. | While silica gel is a common choice, other stationary phases like alumina or diol-functionalized silica could offer different selectivity for diastereomer separation.[4] |
Problem: The diol is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For a diol, a significant proportion of a polar solvent like ethyl acetate or even a small amount of methanol may be required. |
| Strong interaction with the stationary phase. | If using silica gel, its acidic nature might be causing strong adsorption. Consider using neutral alumina or a deactivated silica gel. |
Recrystallization
Problem: The diol oils out instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Inappropriate solvent. | The chosen solvent may be too good a solvent. Try a solvent system where the diol is soluble when hot but sparingly soluble when cold. Common solvent mixtures for recrystallization include heptane/ethyl acetate and methanol/water.[5] |
Problem: Low recovery of the purified diol.
| Possible Cause | Troubleshooting Step |
| The diol is too soluble in the cold solvent. | Place the crystallization flask in an ice bath or refrigerator to maximize precipitation. |
| Too much solvent was used. | After crystallization, if a significant amount of product remains in the mother liquor, concentrate the solution and attempt a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short-path distillation head and a vacuum adapter. Use a Vigreux column between the distillation flask and the distillation head. Ensure all joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the target diol, collecting the fraction that boils at a constant temperature.
-
Monitor the purity of the fractions using TLC.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a well-packed stationary phase.
-
Sample Loading: Dissolve the crude diol in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure diol and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the diol is soluble at elevated temperatures but has low solubility at room temperature or below.
-
Dissolution: Dissolve the crude diol in the minimum amount of the hot solvent.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for purification challenges.
References
Technical Support Center: Synthesis of 2,6-Dimethyloctane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,6-dimethyloctane-1,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process. The first step is a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and a keto-ester, such as ethyl 6-methyl-5-oxoheptanoate. This reaction forms a tertiary alcohol. The second step is the reduction of the ester group to a primary alcohol, yielding the target diol.
Q2: I am observing a low yield in my Grignard reaction. What are the potential causes?
Low yields in Grignard reactions are often attributed to several factors.[1][2] These include the presence of moisture in the glassware or solvents, which quenches the Grignard reagent.[1] The quality of the magnesium metal is also crucial; an oxidized surface can hinder the reaction. Additionally, improper temperature control can lead to side reactions, reducing the yield of the desired product.
Q3: What are some common side products in the synthesis of this compound?
Potential side products can arise from both the Grignard and reduction steps. During the Grignard reaction, if the temperature is too high, elimination reactions can occur, leading to the formation of alkenes. In the reduction step, incomplete reduction of the ester will result in the presence of the starting keto-alcohol. Over-reduction is also a possibility depending on the reducing agent and conditions used.
Q4: How can I purify the final this compound product?
Purification of the diol can typically be achieved using column chromatography on silica gel.[3][4][5][6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the diol from less polar impurities. It is important to monitor the fractions using thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
Troubleshooting Guides
Problem 1: Grignard Reaction Fails to Initiate
| Possible Cause | Suggested Solution |
| Wet Glassware/Solvents | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Inactive Magnesium Surface | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Low Reaction Temperature | Gentle warming of the reaction mixture may be necessary to initiate the reaction. However, be cautious as the reaction is exothermic. |
| Impure Alkyl Halide | Use freshly distilled alkyl halide to ensure high purity. |
Problem 2: Low Yield of the Desired Diol After Reduction
| Possible Cause | Suggested Solution |
| Incomplete Reduction | Increase the reaction time or the amount of reducing agent. Ensure the reaction is performed at the optimal temperature for the chosen reducing agent. |
| Degradation of Product | Some reducing agents can be harsh. Consider using a milder reducing agent, such as sodium borohydride if applicable, although lithium aluminum hydride is generally required for ester reduction. Maintain proper temperature control throughout the reaction. |
| Difficult Purification | Diols can be highly polar and may adhere strongly to the silica gel during chromatography. Consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
Step 1: Synthesis of Ethyl 6-hydroxy-2,6-dimethylheptanoate via Grignard Reaction
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether.
-
Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux. Maintain a gentle reflux until most of the magnesium is consumed.
-
Reaction with Keto-ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of ethyl 6-methyl-5-oxoheptanoate (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto-alcohol.
Step 2: Reduction of Ethyl 6-hydroxy-2,6-dimethylheptanoate to this compound
-
Preparation: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the LAH suspension in an ice bath. Slowly add a solution of the crude keto-alcohol from Step 1 in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Effect of Grignard Reaction Conditions on the Yield of Ethyl 6-hydroxy-2,6-dimethylheptanoate
| Entry | Equivalents of MeMgBr | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 0 to rt | 2 | 75 |
| 2 | 1.5 | 0 to rt | 2 | 85 |
| 3 | 2.0 | 0 to rt | 2 | 82 |
| 4 | 1.5 | -20 to rt | 4 | 88 |
| 5 | 1.5 | rt | 2 | 65 |
Table 2: Effect of Reducing Agent on the Yield of this compound
| Entry | Reducing Agent | Equivalents | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LiAlH₄ | 1.5 | 0 to rt | 4 | 92 |
| 2 | LiAlH₄ | 2.0 | 0 to rt | 4 | 95 |
| 3 | NaBH₄ | 2.0 | rt | 12 | <5 (ester not reduced) |
| 4 | DIBAL-H | 2.5 | -78 to rt | 6 | 85 |
Visualizations
References
2,6-Dimethyloctane-1,6-diol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6-dimethyloctane-1,6-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Decrease in Purity of this compound Over Time
Possible Causes:
-
Acidic Conditions: The presence of acidic impurities can catalyze the degradation of this compound, which is a tertiary diol. Tertiary alcohols are known to be susceptible to acid-catalyzed dehydration.
-
Oxidation: Although tertiary alcohols are generally resistant to oxidation, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions, could lead to gradual degradation.
-
Inappropriate Storage: High temperatures, exposure to light, and non-inert atmosphere can accelerate degradation.
Troubleshooting Steps:
-
pH Check: Determine the pH of your sample or formulation. If acidic, neutralize with a suitable buffer.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Storage Conditions: Ensure the compound is stored in a cool, dark place as recommended.
-
Purity Analysis: Re-analyze the purity of the starting material to rule out initial contamination.
Logical Troubleshooting Flow:
Issue 2: Formation of Unknown Impurities in a Formulation Containing this compound
Possible Causes:
-
Acid-Catalyzed Rearrangement: In the presence of acids, 1,2-diols can undergo a pinacol-type rearrangement. While this compound is not a vicinal diol, acid-catalyzed dehydration of the tertiary alcohol at C6 followed by intramolecular cyclization or other rearrangements is a possibility.
-
Reaction with Excipients: The diol may react with other components in the formulation, especially under stress conditions like heat or light.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help identify the unknown impurities.
-
Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any potential interactions.
-
Structural Elucidation: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the unknown impurities.
Experimental Workflow for Impurity Identification:
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the most likely degradation pathways for this compound are acid-catalyzed reactions. The tertiary alcohol at the 6-position is susceptible to dehydration under acidic conditions, which can lead to the formation of unsaturated alcohols or cyclic ethers. While tertiary alcohols are generally stable to oxidation, harsh oxidative conditions could potentially lead to cleavage of the carbon-carbon backbone.
Potential Acid-Catalyzed Degradation Pathway:
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature (2-8 °C) and protected from light.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents potential oxidative degradation. |
| Light | Protected from light | Prevents photolytic degradation. |
| Container | Well-sealed, non-reactive material | Prevents contamination and interaction with container material. |
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products. Regular testing of samples stored under controlled conditions (as per ICH guidelines) will provide data on the stability of the compound in your formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | Significant degradation, formation of dehydration and rearrangement products. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | Likely stable, as tertiary alcohols are generally base-stable. |
| Oxidation | 3% H₂O₂, RT | 24 hours | Minimal degradation expected. |
| Thermal | 80°C (solid) | 48 hours | Minimal degradation expected in the absence of other stressors. |
| Photolytic | UV (254 nm) & Visible | Varies | Potential for some degradation depending on chromophores. |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both with a small amount of a modifier like 0.1% formic acid (if compatible with the sample).
-
Detection: Since this compound lacks a strong chromophore, detection can be challenging. Consider using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any peaks that appear in the forced degradation samples.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Technical Support Center: 2,6-Dimethyloctane-1,6-diol
This technical support guide provides troubleshooting information and frequently asked questions regarding common impurities that may be encountered during the synthesis and handling of 2,6-dimethyloctane-1,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
The most probable impurities in this compound typically arise from the synthetic route used for its preparation. Common synthesis strategies involve the dihydroxylation of a corresponding alkene (e.g., 2,6-dimethyloctene) or the reduction of a related functionalized molecule. Therefore, likely impurities include:
-
Unreacted Starting Materials: Such as 2,6-dimethyloctene or other precursors.
-
Isomeric Diols: Positional isomers like 2,6-dimethyloctane-1,7-diol or 2,6-dimethyloctane-2,7-diol may form depending on the selectivity of the reaction.
-
Byproducts of Synthesis:
-
Over-oxidation Products: If using strong oxidizing agents like potassium permanganate for dihydroxylation, cleavage of the carbon-carbon double bond in the precursor can occur, leading to the formation of ketones or carboxylic acids.
-
Products of Incomplete Reaction: For instance, if the synthesis involves a multi-step process, intermediates such as the corresponding epoxide may be present.
-
Related Alcohols: In syntheses starting from precursors like geraniol or citronellol, related alcohols such as 3,7-dimethyloctan-1-ol could be present as byproducts.
-
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., hexane, ethyl acetate, tetrahydrofuran) may be present in trace amounts.
-
Catalyst Residues: If a metal catalyst (e.g., palladium on carbon) was used, trace amounts of the metal may remain in the final product.
Q2: I am observing unexpected peaks in my analytical chromatogram. How can I identify the impurities?
The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of your sample and provides a mass spectrum for each, which can be used to deduce the molecular structure of the impurities. A detailed protocol for GC-MS analysis is provided below.
Q3: What are the potential sources of these impurities?
The sources of impurities are directly linked to the synthetic pathway and purification process. Key sources include:
-
Non-selective reactions: Lack of regioselectivity or stereoselectivity in the dihydroxylation step can lead to a mixture of isomers.
-
Harsh reaction conditions: Aggressive oxidizing agents or high temperatures can promote side reactions and degradation of the desired product.
-
Inefficient purification: Failure to completely remove starting materials, byproducts, solvents, and catalysts during workup and purification steps like distillation or chromatography will result in a contaminated final product.
Q4: How can I minimize the formation of impurities during synthesis?
To minimize impurity formation, consider the following:
-
Optimize Reaction Conditions: Use milder and more selective reagents for dihydroxylation, such as osmium tetroxide in catalytic amounts with a co-oxidant, to reduce the risk of over-oxidation.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants to drive the reaction to completion and minimize unreacted starting materials.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or GC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.
-
Purification: Employ efficient purification techniques. Fractional distillation under reduced pressure or column chromatography can be effective in separating the desired diol from impurities with different boiling points or polarities.
Summary of Potential Impurities
| Impurity Class | Specific Examples | Likely Source |
| Unreacted Starting Materials | 2,6-dimethyloctene, Geraniol, Citronellol | Incomplete reaction |
| Isomeric Diols | 2,6-dimethyloctane-1,7-diol, 2,6-dimethyloctane-2,7-diol | Lack of reaction selectivity |
| Synthesis Byproducts | 2,6-dimethyloctan-1-one, 6-hydroxy-2,6-dimethyl-octanoic acid | Over-oxidation during synthesis |
| 2,6-dimethyloctene oxide | Incomplete hydrolysis of epoxide intermediate | |
| 3,7-dimethyloctan-1-ol, 3,7-dimethyloct-2-ene | Side reactions from precursors like geraniol | |
| Residual Solvents | Hexane, Ethyl Acetate, Tetrahydrofuran (THF) | Incomplete removal after reaction or purification |
| Catalyst Residues | Palladium, Osmium, Ruthenium | Incomplete removal of catalyst after reaction |
Experimental Protocol: Impurity Profiling by GC-MS
This protocol outlines a general method for the identification and quantification of volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent of high purity (e.g., dichloromethane or ethyl acetate) and dilute to the mark.
-
If necessary, prepare a derivatized sample by silylation (e.g., using BSTFA with 1% TMCS) to improve the volatility and chromatographic behavior of the diol and potential polar impurities.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For other peaks, analyze the corresponding mass spectra.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for tentative identification of the impurities.
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area (area percent). For more accurate quantification, use a calibration curve with certified reference standards of the identified impurities if available.
Troubleshooting and Logical Workflow
The following diagram illustrates a logical workflow for troubleshooting impurities in this compound.
Troubleshooting NMR Spectra of 2,6-Dimethyloctane-1,6-diol: A Technical Guide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethyloctane-1,6-diol.
FAQs and Troubleshooting
1. Why are the hydroxyl (-OH) proton signals broad or not visible in my ¹H NMR spectrum?
The protons of hydroxyl groups are "exchangeable" and can participate in rapid chemical exchange with other labile protons in the sample, such as traces of water or acidic impurities.[1][2] This exchange process can lead to significant broadening of the -OH signal, sometimes to the point where it is indistinguishable from the baseline.[1][2] The chemical shift of these protons is also highly variable and can be influenced by solvent, concentration, temperature, and the presence of hydrogen bonding.[3][4][5]
Solution: To confirm the presence and position of the -OH signals, a "D₂O shake" experiment can be performed.[3][6][7] This involves adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The deuterium will exchange with the hydroxyl protons, causing their signals to disappear from the ¹H NMR spectrum.[3][6][7]
2. I am seeing more signals than I expected in my spectrum. What could be the cause?
Unexpected signals in your NMR spectrum are often due to the presence of impurities or the complex stereochemistry of the molecule.
-
Impurities: Common impurities can arise from the synthesis of the diol. For instance, if a Grignard reaction was used, unreacted starting materials or byproducts from side reactions might be present. If the diol was prepared by the reduction of a dicarboxylic acid or its ester, you might see residual starting material or the intermediate aldehyde. Solvent residues from the reaction or purification steps are also a common source of extra peaks.
-
Diastereotopicity: this compound has two chiral centers (at carbons 2 and 6). This means that the protons on a methylene group (-CH₂-) adjacent to one of these chiral centers can be diastereotopic. Diastereotopic protons are chemically non-equivalent and will therefore have different chemical shifts and will couple to each other, leading to more complex splitting patterns than might be initially expected.
3. Why are the splitting patterns in my spectrum difficult to interpret, especially for the methylene protons?
The methylene protons in this compound are diastereotopic due to the presence of adjacent chiral centers. This means that the two protons on a given methylene group are not chemically equivalent. As a result, they will have different chemical shifts and will show coupling to each other (geminal coupling) as well as to the protons on adjacent carbons (vicinal coupling). This can lead to complex and overlapping multiplets that are not simple triplets or quartets.
4. The integration of my signals does not match the expected proton count. What should I do?
Inaccurate integration can be due to several factors:
-
Broad signals: Very broad signals, like those from hydroxyl protons, can be difficult to integrate accurately.
-
Overlapping signals: If signals from different protons overlap, their integrations will be combined.
-
Impurity signals: The presence of impurities will contribute to the total integration, skewing the ratios for your target compound.
-
Relaxation delays: For quantitative NMR, it is crucial to use a sufficient relaxation delay between scans to ensure all protons have fully relaxed. Protons with long relaxation times may not be fully represented in the integral if the delay is too short.
Solution: Ensure your sample is as pure as possible. For overlapping signals, higher field NMR instruments can provide better resolution. For quantitative analysis, optimize the acquisition parameters, particularly the relaxation delay.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -OH | 1.0 - 5.0 | Broad Singlet | 2H |
| H1 | ~3.4 - 3.6 | Multiplet | 2H |
| H2 | ~1.5 - 1.7 | Multiplet | 1H |
| H3 | ~1.2 - 1.4 | Multiplet | 2H |
| H4 | ~1.1 - 1.3 | Multiplet | 2H |
| H5 | ~1.2 - 1.4 | Multiplet | 2H |
| H6 | ~3.5 - 3.7 | Multiplet | 1H |
| H7 | ~1.1 - 1.3 | Multiplet | 2H |
| H8 | ~0.8 - 0.9 | Triplet | 3H |
| 2-CH₃ | ~0.8 - 1.0 | Doublet | 3H |
| 6-CH₃ | ~1.1 - 1.2 | Doublet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~68 |
| C2 | ~35 |
| C3 | ~39 |
| C4 | ~20 |
| C5 | ~37 |
| C6 | ~73 |
| C7 | ~30 |
| C8 | ~14 |
| 2-CH₃ | ~17 |
| 6-CH₃ | ~23 |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, gentle warming or sonication may be applied.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
D₂O Shake (Optional): To identify hydroxyl protons, acquire an initial ¹H NMR spectrum. Then, add one drop of D₂O to the NMR tube, cap it, and shake gently to mix. Re-acquire the ¹H NMR spectrum and compare it to the original to identify the signals that have disappeared or significantly diminished.
Visualizations
Caption: A flowchart for troubleshooting common NMR spectral issues.
Caption: Key structural features and their NMR spectral consequences.
References
- 1. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 2. acdlabs.com [acdlabs.com]
- 3. PROSPRE [prospre.ca]
- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Visualizer loader [nmrdb.org]
- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
Technical Support Center: Resolving Stereoisomers of 2,6-Dimethyloctane-1,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of 2,6-dimethyloctane-1,6-diol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
This compound has two chiral centers at positions 2 and 6. This gives rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are enantiomers of each other, while the (2R, 6S) and (2S, 6R) isomers constitute a meso compound due to a plane of symmetry.
Q2: Why is the resolution of these stereoisomers important?
In drug development and other biological applications, different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, it is often necessary to isolate and test the individual stereoisomers to identify the most potent and safest candidate.
Q3: What are the common methods for resolving the stereoisomers of this compound?
Common methods for resolving stereoisomers of chiral diols like this compound include:
-
Diastereomeric Crystallization: This involves reacting the mixture of enantiomers with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate enantiomers and diastereomers.
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted isomers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or no separation of diastereomers on Thin Layer Chromatography (TLC). | The polarity difference between the diastereomers is insufficient for separation with the chosen solvent system.[1] | 1. Systematically vary the solvent system polarity: Start with a non-polar solvent and gradually add a more polar solvent. 2. Try a different stationary phase: Consider using alumina or reverse-phase TLC plates if silica gel is ineffective. 3. Utilize visualization agents: Use staining solutions like phosphomolybdic acid, p-anisaldehyde, or potassium permanganate to enhance spot visualization, as the compounds may not be UV active.[1] |
| Co-elution of stereoisomers during chiral HPLC. | 1. Inappropriate chiral stationary phase (CSP): The CSP may not have the necessary chiral recognition for your specific isomers. 2. Suboptimal mobile phase composition: The mobile phase may not be providing adequate interaction with the stationary phase for separation. | 1. Screen different CSPs: Test a variety of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. Optimize the mobile phase: Adjust the ratio of solvents (e.g., hexane/isopropanol) and the concentration of any additives (e.g., trifluoroacetic acid for acidic compounds). |
| Low yield of resolved stereoisomers after diastereomeric crystallization. | 1. Incomplete reaction with the chiral resolving agent. 2. Suboptimal crystallization conditions: The solvent, temperature, or cooling rate may not be ideal for selective crystallization. | 1. Monitor the derivatization reaction: Use TLC or NMR to ensure the reaction has gone to completion. 2. Screen crystallization solvents: Test a range of solvents with varying polarities. 3. Control the cooling rate: Slow cooling often leads to better crystal formation and higher purity. |
| Racemization of a separated enantiomer. | The enantiomer may be unstable under the experimental conditions (e.g., pH, temperature). | 1. Assess enantiomeric stability: Analyze the purified enantiomer over time under your experimental conditions. 2. Adjust conditions: If racemization is observed, modify the pH, lower the temperature, or use a different solvent system to maintain stereochemical integrity. |
Experimental Protocols
Protocol 1: Diastereomeric Resolution via Esterification and Crystallization
This protocol describes a general procedure for the resolution of a racemic diol by forming diastereomeric esters with a chiral carboxylic acid.
-
Derivatization:
-
In a dry flask under an inert atmosphere, dissolve the racemic this compound in a suitable solvent (e.g., dichloromethane).
-
Add a chiral resolving agent, such as (1R)-(-)-camphanic chloride, and a non-chiral base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., ethanol, hexane, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Analysis and Cleavage:
-
Determine the diastereomeric excess of the crystals by chiral HPLC or NMR spectroscopy.
-
Hydrolyze the separated diastereomeric ester (e.g., with aqueous lithium hydroxide) to recover the enantiomerically enriched diol.
-
Protocol 2: Chiral HPLC Separation
This protocol outlines a general approach for separating the stereoisomers of this compound using chiral HPLC.
-
Column Selection:
-
Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for diols.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Method Development:
-
Start with an isocratic elution with a low percentage of the polar modifier (e.g., 5% isopropanol in hexane).
-
Inject a small amount of the stereoisomeric mixture and monitor the chromatogram.
-
If separation is not achieved, gradually increase the percentage of the polar modifier.
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
-
Preparative Separation:
-
Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and injecting larger sample volumes.
-
Collect the fractions corresponding to each separated stereoisomer.
-
Combine the fractions for each isomer and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Illustrative Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (2R, 6R) | 10.5 | 49.8 | 99.2 (for the R,R fraction) |
| (2S, 6S) | 12.1 | 50.2 | 99.4 (for the S,S fraction) |
| meso (2R, 6S) | 14.3 | - | - |
Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.
Visualizations
Caption: A generalized workflow for the resolution of stereoisomers.
Caption: A troubleshooting decision tree for chiral HPLC separation.
References
Technical Support Center: Production of 2,6-Dimethyloctane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-dimethyloctane-1,6-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-key stages of this compound synthesis: the Grignard reaction to form the intermediate 2,6-dimethyl-7-octene-1,6-diol, and the subsequent catalytic hydrogenation to yield the final product.
Step 1: Grignard Reaction Troubleshooting
Issue: Low or no yield of 2,6-dimethyl-7-octene-1,6-diol
| Potential Cause | Troubleshooting Action |
| Presence of moisture or protic solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Grignard reagents are highly reactive with water and alcohols, which will quench the reagent and prevent the reaction. |
| Inactive magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium surface prior to the reaction by stirring it in a dry flask under an inert atmosphere or by adding a small crystal of iodine. |
| Impure starting materials | Ensure the lactone (e.g., γ-caprolactone) and the vinyl halide used to prepare the Grignard reagent are pure and free of water. |
| Incorrect Grignard reagent concentration | Titrate the prepared Grignard reagent to determine its exact concentration before adding it to the lactone. This ensures the correct stoichiometry is used. |
| Side reactions | Low temperatures (-78°C to 0°C) can help minimize side reactions such as enolization of the lactone. |
Issue: Formation of significant byproducts
| Potential Cause | Troubleshooting Action |
| Enolization of the lactone | Add the Grignard reagent slowly to the lactone solution at a low temperature to minimize deprotonation at the alpha-carbon. |
| Over-addition of Grignard reagent | Use a slight excess (around 2.1-2.2 equivalents) of the Grignard reagent to ensure complete conversion of the lactone, but avoid a large excess which can lead to more side products and purification challenges. |
| Formation of a ketone intermediate | The reaction proceeds through a ketone intermediate which can also react with the Grignard reagent. Ensuring a sufficient excess of the Grignard reagent helps to drive the reaction to the desired diol product. |
Step 2: Catalytic Hydrogenation Troubleshooting
Issue: Incomplete or slow hydrogenation of 2,6-dimethyl-7-octene-1,6-diol
| Potential Cause | Troubleshooting Action |
| Catalyst poisoning | Ensure the starting material and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds, amines). If catalyst poisoning is suspected, the reaction mixture may need to be filtered and fresh catalyst added. |
| Low catalyst activity | Use a fresh, high-quality Pd/C catalyst. The catalyst should be handled under an inert atmosphere as much as possible to prevent oxidation. |
| Steric hindrance of the alkene | The tetrasubstituted double bond in 2,6-dimethyl-7-octene-1,6-diol is sterically hindered, which can slow down the hydrogenation. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%), increase the hydrogen pressure, or extend the reaction time. |
| Poor mass transfer | Ensure vigorous stirring to maintain good contact between the hydrogen gas, the liquid phase, and the solid catalyst. In larger scale reactions, the efficiency of gas-liquid mass transfer can be a limiting factor. |
Issue: Formation of side products during hydrogenation
| Potential Cause | Troubleshooting Action |
| Hydrogenolysis of the allylic alcohol | The allylic hydroxyl group could potentially undergo hydrogenolysis (cleavage of the C-O bond). Using milder reaction conditions (lower temperature and pressure) may help to minimize this side reaction. |
| Isomerization of the double bond | While less common with Pd/C, double bond isomerization can occur. Ensuring complete hydrogenation will prevent the presence of isomeric alkene impurities in the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective two-step synthetic route involves:
-
Grignard Reaction: Reaction of a suitable lactone, such as γ-caprolactone, with two equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to form the intermediate, 2,6-dimethyl-7-octene-1,6-diol.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond in 2,6-dimethyl-7-octene-1,6-diol using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.
Q2: Why is it crucial to use anhydrous conditions for the Grignard reaction?
A2: Grignard reagents are extremely strong bases and will react readily with any protic species, most notably water. This reaction protonates the Grignard reagent, rendering it inactive for the desired nucleophilic attack on the lactone carbonyl. This will significantly lower the yield of the desired diol.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium metal. To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating the flask. Crushing the magnesium turnings with a dry glass rod can also expose a fresh, reactive surface.
Q4: What are the typical yields for the synthesis of this compound?
A4: The overall yield can vary depending on the optimization of each step. The following table provides an estimated range for each step based on similar reactions reported in the literature.
| Reaction Step | Typical Yield Range |
| Grignard reaction to form 2,6-dimethyl-7-octene-1,6-diol | 60-80% |
| Catalytic hydrogenation to form this compound | 85-95% |
| Overall Yield | 51-76% |
Q5: How can I purify the final product, this compound?
A5: Purification of the final diol can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethyl-7-octene-1,6-diol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
γ-Caprolactone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.2 eq). The flask is maintained under an inert atmosphere (nitrogen or argon). A solution of vinyl bromide (2.2 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining vinyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Lactone: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of γ-caprolactone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution.
-
Reaction Monitoring and Workup: The reaction mixture is stirred at 0°C for 2-4 hours and then allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2,6-dimethyl-7-octene-1,6-diol.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2,6-dimethyl-7-octene-1,6-diol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar is added 2,6-dimethyl-7-octene-1,6-diol (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: 10% Pd/C (5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The flask is sealed with a septum and the atmosphere is replaced with hydrogen gas (this can be done by evacuating and backfilling with hydrogen from a balloon multiple times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for lab scale, but higher pressures may be needed for larger scales or to increase the reaction rate) at room temperature.
-
Reaction Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
Caption: Troubleshooting logic for incomplete hydrogenation.
Validation & Comparative
A Comparative Guide to 2,6-Dimethyloctane-1,6-diol and Other Diols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a diol building block is a critical decision in the synthesis of polymers and small molecules, directly influencing the physicochemical properties and performance of the final product. This guide provides an objective comparison of 2,6-dimethyloctane-1,6-diol, a branched-chain diol, with other linear and branched diols. The information presented is supported by experimental data from literature to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a chiral diol characterized by a C8 carbon backbone with methyl branches at the 2 and 6 positions and hydroxyl groups at the 1 and 6 positions. This structure, featuring both a primary and a tertiary alcohol, imparts unique steric and stereochemical properties that can be exploited in various synthetic applications, from polymer chemistry to the synthesis of complex organic molecules and chiral ligands.[1][2]
Performance Comparison in Polyester Synthesis
The structure of the diol monomer plays a pivotal role in determining the properties of the resulting polyester. A key distinction arises between the use of linear versus branched diols.
Linear Diols (e.g., 1,8-Octanediol):
Linear diols, such as 1,8-octanediol, tend to produce polyesters with a high degree of crystallinity. This is due to the ability of the linear polymer chains to pack in an ordered fashion, leading to defined melting points and typically lower glass transition temperatures (Tg).
Branched Diols (e.g., this compound and other branched analogues):
In contrast, the methyl branches in diols like this compound disrupt the packing of polymer chains. This steric hindrance leads to the formation of amorphous polymers.[1] These amorphous materials lack a distinct melting point and are characterized by a higher glass transition temperature (Tg) compared to their linear counterparts.[1][2] The introduction of methyl branching also generally increases the hydrophobicity of the resulting polymer.[3]
Quantitative Data on Polyester Properties
The following table summarizes the typical impact of linear versus branched diol structures on key polyester properties, based on data for structurally similar diols.
| Property | Linear Diol (e.g., 1,6-Hexanediol) | Branched Diol (e.g., 2,5-Hexanediol) | Reference |
| Crystallinity | Highly Crystalline (~60%) | Amorphous | [1] |
| Glass Transition Temp. (Tg) | Lower | Higher | [1][2] |
| Biodegradation Rate | Higher | Significantly Decreased | [3] |
| Hydrophobicity | Lower | Generally Increased | [3] |
| Molecular Weight (Mw) Attainment | Higher Mw achievable under standard conditions | May require longer reaction times or excess diol to achieve high Mw | [4][5] |
Reactivity in Synthesis
The reactivity of a diol is largely governed by the nature of its hydroxyl groups (primary, secondary, or tertiary). This compound possesses one primary and one tertiary hydroxyl group.
-
Primary Alcohols: These are generally more reactive in esterification reactions due to lower steric hindrance around the hydroxyl group.
-
Tertiary Alcohols: These are significantly less reactive towards esterification due to substantial steric hindrance, which impedes the approach of the acylating agent.[6]
This difference in reactivity within the same molecule can be exploited for regioselective modifications.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2,6-Octanedione
A potential route to 2,6-octanedione could involve the adaptation of methods used for similar diketones, such as the reaction of a suitable nucleophile with a glutaric acid derivative.
Step 2: Reduction of 2,6-Octanedione to this compound
The synthesized 2,6-octanedione can then be reduced to the target diol. The choice of reducing agent will influence the stereoselectivity of the reaction. For a general reduction, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.[7]
Illustrative Experimental Protocol for Polyesterification: Poly(hexylene adipate)
The following is a general procedure for the enzymatic polycondensation of a linear diol (1,6-hexanediol) and a dicarboxylic acid (adipic acid), which can be adapted for branched diols, though reaction times and conditions may need optimization.[8]
Materials:
-
1,6-Hexanediol
-
Diethyl adipate
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Diphenyl ether (solvent)
Procedure:
-
Equimolar amounts of 1,6-hexanediol and diethyl adipate are dissolved in diphenyl ether.
-
Novozym 435 is added to the solution.
-
The reaction mixture is heated to 100°C under a nitrogen atmosphere with stirring for 2 hours for the initial oligomerization.
-
The pressure is then reduced to 10 mbar, and the reaction is continued for 24-48 hours to facilitate the removal of ethanol and drive the polymerization to completion.
-
The resulting polymer is isolated and purified.
Visualizing Synthetic Pathways and Workflows
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
General Polyesterification Workflow
Caption: General workflow for polyester synthesis via polycondensation.
Structural Comparison of Linear vs. Branched Diols in a Polymer Chain
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 6. 2,6-HEPTANEDIONE | 13505-34-5 [chemicalbook.com]
- 7. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Synthetic Routes to 2,6-Dimethyloctane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic methodologies for 2,6-dimethyloctane-1,6-diol, a valuable chiral building block in organic synthesis. Due to the absence of a direct, one-step synthesis protocol in publicly available literature, this comparison focuses on a plausible and adaptable two-step approach involving the creation of an unsaturated diol intermediate followed by catalytic hydrogenation. A theoretical alternative employing a Grignard reaction is also discussed to provide a broader perspective on potential synthetic strategies.
Method 1: Two-Step Synthesis via an Unsaturated Diol Intermediate
This approach is divided into two key stages: the synthesis of a suitable unsaturated diol precursor and its subsequent reduction to the target saturated diol.
Step 1: Synthesis of Unsaturated Diol Precursor
Step 2: Catalytic Hydrogenation of the Unsaturated Diol
The second step involves the reduction of the carbon-carbon double bond in the unsaturated diol intermediate to yield the final product, this compound. Catalytic hydrogenation is a common and effective method for such transformations.
Experimental Protocol (Hypothetical, based on similar reactions):
A solution of the unsaturated diol (e.g., 2,6-dimethyl-7-octene-1,6-diol) in a suitable solvent such as ethanol or ethyl acetate would be subjected to a hydrogen atmosphere in the presence of a catalyst. A common catalyst for this type of reaction is palladium on carbon (Pd/C). The reaction would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. Upon completion, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude product, which could then be purified by column chromatography or distillation.
Method 2: Grignard Reaction with a Lactone (Theoretical)
An alternative theoretical approach involves the reaction of a suitable Grignard reagent with a lactone. This method is known to produce diols.[1] For the synthesis of this compound, a potential route could involve the reaction of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a γ-lactone bearing an appropriate substituent at the γ-position to furnish the desired carbon skeleton.
Experimental Protocol (Theoretical):
A solution of the chosen lactone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would be cooled in an ice bath. The methyl Grignard reagent would then be added dropwise to the stirred solution. The reaction would be allowed to proceed to completion, after which it would be quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product would then be extracted with an organic solvent, and the combined organic layers would be dried and concentrated. Purification would likely be achieved through column chromatography.
Comparative Data
Since detailed experimental data for the direct synthesis of this compound is not available, the following table provides a generalized comparison of the two proposed methods based on typical outcomes for similar reactions.
| Parameter | Method 1: Two-Step (Hydrogenation) | Method 2: Grignard Reaction with Lactone |
| Starting Materials | Unsaturated diol, Hydrogen gas, Catalyst (e.g., Pd/C) | Substituted γ-lactone, Methyl Grignard reagent |
| Number of Steps | Two | One (plus workup and purification) |
| Potential Yield | Generally high for hydrogenation step | Variable, can be high |
| Stereocontrol | Dependent on the stereochemistry of the starting unsaturated diol | Can be challenging to control |
| Scalability | Hydrogenation is generally scalable | Grignard reactions are scalable with appropriate safety precautions |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalysts | Handling of highly reactive and moisture-sensitive Grignard reagents |
Experimental Workflows
To visualize the proposed synthetic strategies, the following diagrams outline the key steps involved in each method.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Theoretical workflow for the Grignard synthesis of this compound.
Conclusion
The synthesis of this compound is most practically envisioned through a two-step process involving the synthesis of an unsaturated diol precursor followed by catalytic hydrogenation. This method, while requiring two distinct stages, relies on well-established and generally high-yielding reactions. The theoretical Grignard reaction approach offers a more direct, one-pot synthesis but may present challenges in controlling selectivity and requires careful optimization. The choice of synthetic route will ultimately depend on the availability of starting materials, desired stereochemical outcome, and the scale of the synthesis. Further research is warranted to develop a more direct and efficient synthesis of this valuable chiral diol.
References
Purity Analysis of Synthetic 2,6-Dimethyloctane-1,6-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetic 2,6-Dimethyloctane-1,6-diol. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document outlines potential impurities, compares the performance of key analytical methods, and provides a detailed experimental protocol for a recommended technique.
Potential Impurities in Synthetic this compound
The impurity profile of synthetic this compound is largely dependent on the synthetic route employed. A common pathway involves the reduction of geraniol or related compounds. Potential impurities may include:
-
Starting materials: Unreacted geraniol or citronellol.
-
Intermediates: Partially hydrogenated products such as citronellol or other isomeric octenols.
-
Byproducts of reduction: Isomeric diols (e.g., 3,7-dimethyloctan-1,7-diol), over-reduced products (2,6-dimethyloctane), and products from side reactions like cyclization or rearrangement.
-
Reagents and catalysts: Residual solvents, catalysts (e.g., palladium on carbon), and derivatizing agents.
-
Degradation products: Oxidation or dehydration products formed during synthesis or storage.
A thorough understanding of the synthetic pathway is crucial for identifying and quantifying potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity analysis depends on factors such as the nature of the impurities, required sensitivity, and the availability of instrumentation. Here, we compare three common methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Separation of non-volatile or thermally labile compounds in a liquid mobile phase, with detection based on light scattering from nebulized and evaporated eluent. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified reference standard.[1][2] |
| Typical Analytes | Volatile and semi-volatile compounds. Derivatization may be required for polar compounds. | Non-volatile and thermally labile compounds that lack a UV chromophore. | Any soluble compound with NMR-active nuclei. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Moderate, based on chromatographic retention time. | High, based on unique chemical shifts of different protons in the molecule. |
| Sensitivity (LOD/LOQ) | High (pg to fg range).[3] Can be enhanced with specific ionization techniques. | Moderate (ng to µg range).[4][5] | Lower than chromatographic methods (µg to mg range).[6] |
| Quantitation | Requires calibration curves for each analyte. | Non-linear response often requires polynomial or logarithmic calibration curves.[4] | Absolute or relative quantitation is possible without the need for a specific reference standard of the analyte itself.[2][7][8] |
| Throughput | Moderate, with typical run times of 20-60 minutes. | Moderate, with typical run times of 15-45 minutes. | High, with typical acquisition times of a few minutes per sample. |
| Sample Preparation | Can be simple (dissolution) or more complex (derivatization). | Simple dissolution in a suitable mobile phase. | Simple dissolution in a deuterated solvent with an internal standard. |
| Advantages | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Well-established and widely available. | - Suitable for non-volatile and thermally labile compounds.- Universal detection for non-chromophoric analytes. | - Primary ratio method, highly accurate and precise.- Non-destructive.- Provides structural confirmation.- Can quantify compounds without a reference standard of the same compound.[1][7] |
| Limitations | - Not suitable for non-volatile or thermally labile compounds without derivatization.- Potential for thermal degradation of analytes in the injector. | - Lower sensitivity compared to MS detection.- Non-linear detector response.- Not suitable for volatile mobile phases. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
Recommended Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of synthetic this compound.
Caption: Workflow for Purity Analysis of this compound.
Experimental Protocol: Purity Analysis by GC-MS
This protocol details the methodology for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound sample
-
Reference standard of this compound (if available)
-
Internal Standard (e.g., 1,10-Decanediol)
-
Methanol (HPLC grade or higher)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Preparation of Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh about 50 mg of 1,10-Decanediol and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to volume with methanol.
-
Reference Standard Solution: Prepare in the same manner as the sample solution using the this compound reference standard.
GC-MS Operating Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
Data Analysis
-
Integrate the peaks corresponding to this compound, the internal standard, and all impurities in the chromatograms.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Calculate the response factor of this compound relative to the internal standard using the reference standard solution.
-
Quantify the amount of each impurity relative to the main peak area or using the internal standard if reference standards for impurities are available.
-
Calculate the purity of the this compound sample as a percentage area normalization or by using the internal standard method for a more accurate assay.
Logical Relationship of Analytical Method Selection
The selection of an analytical method is a logical process based on the properties of the analyte and the goals of the analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. rssl.com [rssl.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols from bioconversion processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Enantiomeric excess determination of 2,6-Dimethyloctane-1,6-diol
A comprehensive guide to determining the enantiomeric excess of 2,6-Dimethyloctane-1,6-diol, this document provides a comparative analysis of various analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to guide the selection of the most suitable method.
Comparison of Analytical Methods
The determination of enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules like this compound. The primary methods for this analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and fluorescence spectroscopy. Each method offers distinct advantages and is suited for different experimental constraints and objectives.
| Method | Principle | Advantages | Disadvantages | Typical Sample Size | Analysis Time |
| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Rapid analysis, requires no prior separation, provides structural information.[1] | Lower sensitivity compared to chromatographic methods, may require derivatization. | mg range | 5-90 minutes[1][2] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, well-established for a wide range of compounds.[3][4] | Can be time-consuming to develop methods, requires specific chiral columns.[5] | µg to mg range | 10-60 minutes per sample |
| Chiral GC | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | High resolution for volatile and semi-volatile compounds, suitable for thermally stable molecules.[6][7] | Limited to volatile and thermally stable compounds, derivatization may be necessary. | ng to µg range | 10-30 minutes per sample |
| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral fluorophore, resulting in different fluorescence intensities for each enantiomer. | High-throughput capability, very high sensitivity.[8][9] | Less universally applicable, may require specific functional groups for complexation. | ng range[8][9] | ~4-6 hours for a 384-well plate[8][9] |
Experimental Protocols
NMR Spectroscopy with Chiral Derivatizing Agents
This method relies on the reaction of the chiral diol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. Boronic acids are commonly used CDAs for diols.[5][10]
Protocol:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a stoichiometric amount of a chiral derivatizing agent, such as (S)-(+)-N-acetylphenylglycine boronic acid.[10]
-
Acquire the ¹H or ¹⁹F NMR spectrum of the mixture.
-
Identify the distinct signals corresponding to each diastereomer.
-
Integrate the signals to determine the ratio of the two diastereomers, from which the enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is critical for achieving separation.
Protocol:
-
Select a suitable chiral column. For diols, polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective.[3]
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[11]
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV or RI).
-
The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds. For non-volatile diols like this compound, derivatization to a more volatile form (e.g., silyl ether or acetate) may be necessary.
Protocol:
-
If necessary, derivatize the diol sample to increase its volatility. A common method is silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Select a chiral GC column with a suitable stationary phase, such as a cyclodextrin-based phase.[6]
-
Inject the derivatized or underivatized sample into the GC.
-
Run a temperature program to elute the enantiomers.
-
The enantiomers are separated based on their interaction with the chiral stationary phase and are detected by a detector (e.g., Flame Ionization Detector - FID).
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Visualizations
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Comparison of analytical approaches for chiral diol analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Benchmarking 2,6-Dimethyloctane-1,6-diol: Data Unavailability and an Exemplar Comparison with 1,4-Butanediol
Initial investigation for performance data on 2,6-Dimethyloctane-1,6-diol has revealed a significant scarcity of publicly available research. Chemical databases primarily provide basic identifying information such as its CAS number (36809-42-4), but there is a notable absence of published studies detailing its performance in specific applications, comparisons with functional alternatives, or established experimental protocols for its evaluation.[1] This lack of data precludes the creation of a direct performance benchmark and comparison guide as requested.
To fulfill the structural and informational requirements of the user's request, this guide will instead provide a comprehensive performance comparison of a widely used and well-documented diol, 1,4-Butanediol (BDO) . This exemplar guide will serve as a template, demonstrating how such a comparison can be structured and the types of data and visualizations that are valuable for researchers, scientists, and drug development professionals.
Exemplar Comparison Guide: 1,4-Butanediol (BDO) Performance
1,4-Butanediol is a versatile chemical intermediate extensively used in the production of polymers, solvents, and fine chemicals.[1][2][3] Its primary applications include the synthesis of tetrahydrofuran (THF), polybutylene terephthalate (PBT), and polyurethanes.[1][2][3][4] In the context of polyurethanes, BDO often serves as a chain extender, reacting with isocyanates to form the hard segments of the polymer matrix, which significantly contributes to the material's mechanical strength and thermal stability.[5]
Performance Comparison: 1,4-Butanediol vs. Alternative Diols in Polyurethane Synthesis
The performance of polyurethanes is highly dependent on the choice of diol chain extender. Below is a table summarizing the comparative performance of polyurethanes synthesized with 1,4-Butanediol versus those made with other common diols. The data presented is a representative summary based on typical outcomes in polyurethane synthesis.
| Performance Metric | Polyurethane with 1,4-Butanediol | Polyurethane with 1,6-Hexanediol | Polyurethane with 1,3-Propanediol |
| Tensile Strength (MPa) | High | Moderate-High | Moderate |
| Elongation at Break (%) | Moderate | High | High |
| Hardness (Shore D) | High | Moderate | Moderate-Low |
| Thermal Stability (°C) | Good | Good | Moderate |
| Hydrolytic Resistance | Moderate | Good | Moderate |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison table.
1. Synthesis of Polyurethane Films
-
Materials: Polyol (e.g., Polytetramethylene glycol - PTMG, Polycarbonate diol - PCDL), Diisocyanate (e.g., Isophorone diisocyanate - IPDI), Chain Extender (1,4-Butanediol or alternative diol), Catalyst (e.g., Dibutyltin dilaurate - DBTDL), Solvent (e.g., Tetrahydrofuran - THF).[6][7]
-
Procedure:
-
The polyol and chain extender are placed in a reaction vessel and heated under vacuum to remove moisture.[7]
-
The mixture is cooled, and the diisocyanate is added, followed by the solvent to control viscosity.[6]
-
A catalyst is introduced, and the reaction proceeds under controlled temperature and stirring for a specified duration.[6]
-
The resulting polyurethane solution is cast onto a non-stick surface and cured at a specific temperature to evaporate the solvent and form a solid film.[6][7]
-
2. Mechanical Properties Testing (Tensile Strength, Elongation at Break)
-
Instrumentation: Universal Testing Machine (UTM).
-
Procedure:
-
The cured polyurethane films are cut into standardized dumbbell-shaped specimens.
-
The specimens are mounted in the grips of the UTM.
-
The sample is pulled at a constant rate of extension until it fractures.
-
The stress at the point of failure (Tensile Strength) and the percentage increase in length at the point of fracture (Elongation at Break) are recorded.
-
3. Hardness Testing
-
Instrumentation: Shore Durometer (Type D).
-
Procedure:
-
The polyurethane film is placed on a hard, flat surface.
-
The indenter of the durometer is pressed firmly into the material until the presser foot is in full contact with the surface.
-
The hardness reading is taken immediately after firm contact is made.
-
Multiple readings are taken at different locations on the sample and averaged.
-
4. Thermal Stability Analysis
-
Instrumentation: Thermogravimetric Analyzer (TGA).[7]
-
Procedure:
-
A small sample of the polyurethane film is placed in the TGA furnace.[7]
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[7]
-
The weight loss of the sample is recorded as a function of temperature.
-
The temperature at which significant weight loss begins is an indicator of thermal stability.
-
Visualizations
Experimental Workflow for Polyurethane Synthesis and Characterization
A flowchart illustrating the key stages in polyurethane synthesis and subsequent performance characterization.
Metabolic Pathway of 1,4-Butanediol to GHB
In a biological context, particularly relevant to drug development and toxicology, 1,4-Butanediol is known to be a prodrug of gamma-hydroxybutyrate (GHB).[8][9] The metabolic conversion pathway is a critical consideration.
The metabolic conversion of 1,4-Butanediol to the psychoactive compound GHB in the body.
References
- 1. dcc.com.tw [dcc.com.tw]
- 2. 1,4-BUTANEDIOL (BDO) - Ataman Kimya [atamanchemicals.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BDO (1,4-BUTANEDIOL) - Ataman Kimya [atamanchemicals.com]
- 9. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 2,6-Dimethyloctane-1,6-diol
An Objective Comparison and Proposed Experimental Framework
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring the specificity of therapeutic actions. This guide addresses the current knowledge gap regarding the cross-reactivity of 2,6-Dimethyloctane-1,6-diol. Due to a lack of published experimental data on this specific molecule, this document provides a proposed framework for its investigation, outlining potential cross-reactants, detailing hypothetical experimental protocols, and offering tools for data presentation and visualization.
Introduction
This compound is a branched-chain aliphatic diol. While its direct biological activities and cross-reactivity profile are not extensively documented in scientific literature, its structure suggests potential interactions with biological systems that recognize other similar aliphatic and terpenoid molecules. This guide aims to equip researchers with a strategic approach to systematically evaluate the cross-reactivity of this compound.
Potential Cross-Reactants
The first step in assessing cross-reactivity is to identify molecules with structural similarities that might compete for the same binding sites. Based on the structure of this compound, the following compounds are proposed as initial candidates for a cross-reactivity panel.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Chemical Structure | Key Structural Similarities/Differences |
| This compound | C10H22O2 | Target Compound |
| 2,5-Hexanediol | C6H14O2 | Shorter carbon chain, branched diol |
| 2,7-Octanediol | C8H18O2 | Same carbon chain length, different hydroxyl position |
| 2,6-Dimethyloctane | C10H22 | Lacks hydroxyl functional groups |
| 2,6-Dimethyl-7-octene-1,6-diol | C10H20O2 | Contains a terminal double bond |
| 2,6-Dimethylocta-cis-2,7-diene-1,6-diol | C10H18O2 | Contains two double bonds |
| 2,6-Dimethyloctane-1,8-dioic acid | C10H18O4 | Carboxylic acid groups instead of hydroxyl groups |
Proposed Experimental Protocols
To quantitatively assess the cross-reactivity of this compound against the proposed panel of related molecules, a series of binding assays can be employed. Below are detailed methodologies for two common and robust techniques.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol assumes the availability of a specific antibody or binding protein that recognizes this compound.
-
Objective: To determine the concentration of each potential cross-reactant required to inhibit the binding of a specific antibody to immobilized this compound by 50% (IC50).
-
Materials:
-
High-binding 96-well microplates
-
This compound conjugated to a carrier protein (e.g., BSA)
-
Specific primary antibody against this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Potential cross-reactant compounds
-
-
Procedure:
-
Coat the microplate wells with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Prepare serial dilutions of the potential cross-reactants and this compound (as a positive control).
-
In a separate plate, pre-incubate the primary antibody with the serially diluted compounds for 30 minutes.
-
Transfer the antibody-compound mixtures to the coated and blocked microplate wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor compounds.
-
Plot the percentage of inhibition against the log of the competitor concentration and determine the IC50 values.
-
Calculate the percent cross-reactivity using the formula: (% Cross-reactivity = (IC50 of this compound / IC50 of competitor) x 100).
-
2. Surface Plasmon Resonance (SPR)
This technique provides real-time, label-free analysis of binding kinetics.
-
Objective: To determine the binding affinity (KD) of the specific antibody or binding protein to each of the potential cross-reactants.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (e.g., EDC, NHS)
-
Specific antibody or binding protein for this compound
-
Running buffer (e.g., HBS-EP+)
-
Potential cross-reactant compounds
-
-
Procedure:
-
Immobilize the specific antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations for each potential cross-reactant in running buffer.
-
Inject the different concentrations of each compound over the immobilized antibody surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for each compound. A lower KD indicates a higher binding affinity.
-
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in a clear and structured table to facilitate easy comparison.
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Compound | Assay Type | IC50 (µM) | % Cross-Reactivity | Binding Affinity (KD) (µM) |
| This compound | Competitive ELISA | e.g., 1.5 | 100% | N/A |
| SPR | N/A | N/A | e.g., 0.8 | |
| 2,5-Hexanediol | Competitive ELISA | e.g., 150 | e.g., 1% | N/A |
| SPR | N/A | N/A | e.g., 80 | |
| 2,7-Octanediol | Competitive ELISA | e.g., 25 | e.g., 6% | N/A |
| SPR | N/A | N/A | e.g., 15 | |
| 2,6-Dimethyloctane | Competitive ELISA | e.g., >1000 | e.g., <0.15% | N/A |
| SPR | N/A | N/A | e.g., >500 | |
| 2,6-Dimethyl-7-octene-1,6-diol | Competitive ELISA | e.g., 5 | e.g., 30% | N/A |
| SPR | N/A | N/A | e.g., 3 | |
| 2,6-Dimethylocta-cis-2,7-diene-1,6-diol | Competitive ELISA | e.g., 12 | e.g., 12.5% | N/A |
| SPR | N/A | N/A | e.g., 8 | |
| 2,6-Dimethyloctane-1,8-dioic acid | Competitive ELISA | e.g., >1000 | e.g., <0.15% | N/A |
| SPR | N/A | N/A | e.g., >500 |
Visualizing Experimental Workflows and Potential Signaling Pathways
To further clarify the experimental process and potential biological context, the following diagrams are provided.
Comparative Analysis of Diol Analogs as Potential Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Liguzinediol (LZDO) and its Analogs
Liguzinediol, a derivative of the traditional Chinese medicine herb Ligusticum wallichii Franch, has demonstrated significant positive inotropic effects on the myocardium without the risk of arrhythmia.[1] This activity is attributed to its unique biological mechanism involving the enhancement of sarcoplasmic reticulum (SR) Ca2+ transient. To improve its pharmacokinetic profile, several ester prodrugs of LZDO have been synthesized and evaluated. The following table summarizes the key performance data for LZDO and a representative prodrug.
| Compound | Chemical Structure | Biological Activity | Pharmacokinetic Parameter (Half-life) |
| Liguzinediol (LZDO) | 2,5-dihydroxymethyl-3,6-dimethylpyrazine | Potent positive inotropic effect. At 100 μM, it significantly inhibits the activities of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[2] | ~2 hours (in rats, following intragastric administration)[1] |
| Prodrug 3 (An ester derivative of LZDO) | Ester of Liguzinediol | Displays a potent positive inotropic effect. Rapidly undergoes enzymatic hydrolysis to release the parent compound LZDO within 1-3 hours in rat liver microsomes and plasma.[1] | Prolongs the half-life of LZDO to approximately 4 hours (in rats, following intragastric administration)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy and mechanism of action of Liguzinediol and its analogs.
In Vivo and Ex Vivo Rat Heart Experiments
-
Objective: To assess the inotropic effects of the compounds on heart contractility.
-
Methodology:
-
In Vivo: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the left ventricle to measure cardiac function. The compound of interest (e.g., LZDO at 20 mg/kg) is administered intravenously, and changes in left ventricular systolic pressure (LVSP) and the maximal rate of rise and fall of ventricular pressure (±dp/dtmax) are recorded.[2]
-
Ex Vivo (Isolated Heart): Rat hearts are isolated and perfused with Krebs-Henseleit solution on a Langendorff apparatus. After a stabilization period, the compound (e.g., LZDO at 1, 10, and 100 μM) is added to the perfusion solution, and the contractile force is continuously monitored.[2]
-
Enzyme Activity Assays (PP1 and PP2A)
-
Objective: To determine the effect of the compounds on the activity of protein phosphatases.
-
Methodology:
-
Left ventricular myocytes are isolated from rat hearts.
-
The cells are treated with the compound of interest (e.g., LZDO at 100 μM).
-
The activities of PP1 and PP2A in the cell lysates are measured using a colorimetric assay that detects the dephosphorylation of a specific substrate.[2]
-
Western Blot Analysis
-
Objective: To quantify the phosphorylation levels of key proteins in the cardiac signaling pathway.
-
Methodology:
-
Protein extracts from treated and untreated heart tissue or myocytes are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest, such as phospholamban (PLB) at serine-16 and threonine-17.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified using a chemiluminescence detection system.[2]
-
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Methodology:
-
The compound is administered to rats, typically via intragastric or intravenous routes.
-
Blood samples are collected at various time points.
-
The concentration of the compound and its metabolites in the plasma is determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and clearance are calculated from the concentration-time data.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Liguzinediol's inotropic effects and a general experimental workflow for evaluating diol analogs.
Caption: Proposed signaling pathway of Liguzinediol (LZDO) in cardiac myocytes.
Caption: General experimental workflow for the evaluation of novel diol analogs.
References
Comparative Guide to Analytical Methods for the Validation of 2,6-Dimethyloctane-1,6-diol
This guide provides a comparative overview of analytical methodologies applicable to the validation of 2,6-Dimethyloctane-1,6-diol, a branched-chain long-chain diol. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the most common and effective methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on their principles, experimental protocols, and comparative performance.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key characteristics of the primary analytical methods suitable for the analysis of this compound.
Table 1: Gas Chromatography (GC) Based Methods
| Feature | GC-Flame Ionization Detection (GC-FID) | GC-Mass Spectrometry (GC-MS) |
| Principle | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen-air flame. | Separation of volatile compounds followed by ionization and mass-based detection, providing structural information. |
| Derivatization | Mandatory for diols to increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) and acylation.[1][2] | Mandatory for diols for the same reasons as GC-FID. Silylation is a widely used technique.[3][4] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Selectivity | Lower, based on retention time. | Higher, based on retention time and mass-to-charge ratio of fragment ions. |
| Sensitivity | Good, suitable for quantification. | High, with the ability to perform Selected Ion Monitoring (SIM) for enhanced sensitivity.[4][5] |
| Quantitative Accuracy | High, with proper calibration.[6] | High, especially with the use of internal standards. |
| Compound Identification | Tentative, based on retention time matching with standards. | Confirmatory, based on mass spectral library matching and fragmentation patterns.[7][8] |
| Typical Application | Routine quality control, purity assessment. | Identification of impurities, metabolite studies, and complex mixture analysis. |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Feature | HPLC-Refractive Index Detection (HPLC-RID) | HPLC-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on the differential partitioning of analytes between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent. | Separation similar to HPLC-RID, but detection involves nebulization of the eluent, evaporation of the mobile phase, and measurement of light scattered by the non-volatile analyte particles. |
| Derivatization | Generally not required for polar compounds like diols. | Not required. |
| Detector | Refractive Index Detector (RID) | Evaporative Light Scattering Detector (ELSD) |
| Gradient Elution | Not compatible, as changes in mobile phase composition alter the refractive index, causing baseline drift.[9] | Compatible, allowing for the separation of complex mixtures with varying polarities.[9] |
| Sensitivity | Lower, generally in the microgram (µg) range.[10] | Higher than RID, typically in the nanogram (ng) range.[9][11] |
| Quantitative Accuracy | Good for isocratic separations with stable temperature. | Good, but response can be non-linear and may require curve fitting for calibration. |
| Typical Application | Analysis of sugars, polyols, and other compounds that do not have a UV chromophore.[10][12] | Universal detection for non-volatile compounds, suitable for purity analysis and quantification of compounds lacking UV absorbance. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar long-chain and branched-chain alcohols and can be adapted for this compound.
Protocol 1: GC-MS Analysis with Silylation
This protocol describes the analysis of a diol using Gas Chromatography-Mass Spectrometry following a derivatization step to create trimethylsilyl (TMS) ethers.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[4]
-
Allow the reaction mixture to cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TMS-derivatized diols.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1 or as optimized for concentration.
-
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
Protocol 2: HPLC-RID Analysis
This protocol details the analysis of a diol using High-Performance Liquid Chromatography with Refractive Index Detection.
1. Sample Preparation:
-
Standard and Sample Preparation: Dissolve a known weight of the this compound standard or sample in the mobile phase to the desired concentration.
-
Filtration: Filter the prepared solutions through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector.
-
Column: A column suitable for the separation of polar compounds, such as a Shodex Sugar SP0810 column (300 mm x 8.0 mm i.d.).[10]
-
Mobile Phase: Degassed, HPLC-grade water.
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 80°C.[10]
-
Detector: Refractive Index Detector (RID).
-
The detector cell temperature should be maintained at a stable temperature, typically close to the column temperature, to minimize baseline noise.
-
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of a diol after silylation.
Caption: Workflow for HPLC-RID analysis of a diol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 5. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Comparative Analysis of 2,6-Dimethyloctane-1,6-diol and Related Diols for Research and Development Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and characterization of 2,6-Dimethyloctane-1,6-diol and its structural isomers, alongside the well-characterized 1,8-Octanediol.
This guide provides a detailed comparison of the known and predicted properties of this compound, a novel diol with potential applications in various scientific fields, against its structural isomers and the linear diol, 1,8-Octanediol. Due to the limited availability of experimental data for this compound, this guide combines publicly available computed data with experimental data for related compounds to offer a valuable resource for researchers.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physical and chemical properties of this compound and its comparators. Data for 2,6-Dimethyloctane-1,3-diol and 2,6-Dimethyloctane-1,8-diol are computed values from PubChem, while the data for 1,8-Octanediol are experimentally determined. The properties for the target compound, this compound, are predicted based on structure-property relationships and available data for similar compounds.
| Property | This compound (Predicted) | 2,6-Dimethyloctane-1,3-diol (Computed)[1] | 2,6-Dimethyloctane-1,8-diol (Computed)[2] | 1,8-Octanediol (Experimental) |
| Molecular Formula | C10H22O2 | C10H22O2 | C10H22O2 | C8H18O2 |
| Molecular Weight | 174.28 g/mol | 174.28 g/mol | 174.28 g/mol | 146.23 g/mol |
| Melting Point | 45-55 °C | N/A | N/A | 57-61 °C |
| Boiling Point | ~240-250 °C at 760 mmHg | N/A | N/A | 278.8 °C at 760 mmHg |
| Water Solubility | Low to moderate | N/A | N/A | Soluble |
| LogP (Octanol/Water Partition Coefficient) | ~2.0 | 2.3 | 2.2 | 1.77 |
| Appearance | White to off-white solid | N/A | N/A | White crystalline solid |
Note: "N/A" indicates that the data is not available in the cited sources. Predicted values are estimations and should be confirmed by experimental analysis.
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the hydroboration-oxidation of a suitable alkene precursor, such as 2,6-dimethyloct-1-en-6-ol. This two-step reaction first introduces a borane across the double bond, followed by oxidation to yield the desired diol.
Materials:
-
2,6-dimethyloct-1-en-6-ol
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2,6-dimethyloct-1-en-6-ol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization Protocols
The melting point of the purified this compound can be determined using a standard melting point apparatus.[3][4][5]
-
Finely powder a small amount of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ensure the FT-IR spectrometer is properly calibrated and a background spectrum is collected.
-
A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
The resulting spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized diol.
-
Dissolve a small amount of the purified diol (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. The spectrum is expected to show signals corresponding to the different types of protons in the molecule, including the protons of the methyl groups, methylene groups, methine groups, and the hydroxyl protons.
-
Acquire the ¹³C NMR spectrum. This will show signals for each unique carbon atom in the structure.
-
Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of this compound.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.
References
- 1. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 5. vernier.com [vernier.com]
Safety Operating Guide
Proper Disposal of 2,6-Dimethyloctane-1,6-diol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential logistical and safety information for the proper disposal of 2,6-Dimethyloctane-1,6-diol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure that this chemical is handled responsibly from cradle to grave.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for structurally similar compounds, this chemical should be handled as a combustible liquid that can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for a closely related compound, which can be used for initial assessment.
| Property | Value | Source |
| GHS Classification | Combustible liquid, Skin irritation (Category 2), Serious eye irritation (Category 2A) | [1] |
| Molecular Formula | C10H22O2 | Inferred |
| Molecular Weight | 174.28 g/mol | Inferred |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This involves a series of steps to ensure the waste is properly segregated, labeled, and transferred to a licensed hazardous waste facility.
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
It should be classified as a non-halogenated organic solvent waste.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The accumulation start date.
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be well-ventilated and away from sources of ignition.[1]
5. Scheduling a Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its identity, quantity, and location.
6. Documentation:
-
Complete all required waste manifests or tracking documents provided by the EHS department or the disposal contractor. This is a legal requirement to track the waste from your facility to its final disposal site.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines for any additional requirements.
References
Personal protective equipment for handling 2,6-Dimethyloctane-1,6-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethyloctane-1,6-diol was publicly available at the time of this writing. The following guidance is based on the general properties of flammable liquids and aliphatic diols. Researchers must consult the specific SDS provided by the manufacturer before handling this chemical and perform a thorough risk assessment for their specific experimental conditions.
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. Vapors from flammable liquids can be denser than air and accumulate near the floor.[1]
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical-resistant safety goggles or a full-face shield should be worn to protect against splashes.[2][3] Standard safety glasses do not provide adequate protection.
-
Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2]
-
Hand Protection: Use chemical-resistant gloves. The specific type of glove should be selected based on the manufacturer's SDS, but nitrile or butyl rubber gloves are often suitable for organic alcohols.[3] Always check the breakthrough time and permeation rate of the glove material.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below recommended limits, a respirator with an appropriate organic vapor cartridge may be necessary.[4]
Operational and Handling Plan
Safe handling practices are paramount to prevent ignition of flammable vapors and minimize chemical exposure.
Procedural Steps for Safe Handling:
-
Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest fire extinguisher, safety shower, and eyewash station.[1]
-
Ventilation: Conduct all operations involving this compound in a certified chemical fume hood to control vapor inhalation.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer operations.[1]
-
Dispensing: Use only spark-proof tools and equipment. When transferring the chemical, pour slowly to minimize splashing and vapor generation.
-
Heating: Avoid open flames. If heating is required, use intrinsically safe heating sources such as steam baths, heating mantles, or oil baths.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a spill kit with absorbent materials that are compatible with flammable liquids. Do not use combustible materials like paper towels to absorb the spill.
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
-
Containers should be kept tightly closed when not in use to prevent the escape of vapors.[2]
-
Store in a designated flammable liquids storage cabinet.[1][2]
Disposal:
-
This compound waste should be collected in a clearly labeled, dedicated waste container for flammable liquids.[5][6]
-
Do not dispose of this chemical down the drain.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed chemical waste disposal company.[6]
Quantitative Data Summary
The following table summarizes typical safety-related quantitative data for aliphatic diols and flammable organic compounds. The exact values for this compound may differ and should be obtained from the manufacturer's SDS.
| Parameter | Illustrative Value | Significance |
| Flash Point | Likely < 100°C (212°F) | The lowest temperature at which the liquid can form an ignitable mixture in air. A lower flash point indicates a greater fire hazard. |
| Boiling Point | Estimated > 200°C (392°F) | The temperature at which the liquid boils. This affects its vapor pressure and the rate of evaporation. |
| Vapor Density | > 1 (Air = 1) | Vapors are likely heavier than air and can accumulate in low-lying areas, creating a fire and inhalation hazard.[1] |
| LD50 (Oral, Rat) | > 2000 mg/kg (Estimated) | A measure of acute toxicity. While many aliphatic diols have low acute toxicity, ingestion should always be avoided. |
Safety Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 2. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. gaiaca.com [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
